2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-13(1)9-16-8-7-12-3-5-14(6-4-12)17-10-15-11-18-15/h3-6,13,15H,1-2,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRZXLUCRJNWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCC2=CC=C(C=C2)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472924 | |
| Record name | 2-({4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}methyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63659-17-6 | |
| Record name | 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63659-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}methyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((4-(2-(CYCLOPROPYLMETHOXY)ETHYL)PHENOXY)METHYL)OXIRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFH7N7W7XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Profile: Betaxolol Impurity C (CAS 63659-17-6)
The following technical guide provides an in-depth characterization of CAS 63659-17-6, structured for researchers and drug development professionals.
Physicochemical Characterization, Synthesis, and Control Strategies
Executive Summary
CAS 63659-17-6 , officially designated as Betaxolol Impurity C (EP/USP), is a critical process-related intermediate in the synthesis of the cardioselective
Significance in Drug Development:
-
Critical Quality Attribute (CQA): As an epoxide-containing intermediate, CAS 63659-17-6 is classified as a Potential Genotoxic Impurity (PGI) due to its alkylating capability. Regulatory guidelines (ICH M7) mandate its rigorous control to parts-per-million (ppm) levels in the final drug substance.
-
Synthetic Origin: It is the direct product of the alkylation of 4-[2-(cyclopropylmethoxy)ethyl]phenol with epichlorohydrin.
-
Stability Profile: The oxirane ring renders the molecule sensitive to hydrolysis and nucleophilic attack, necessitating specific handling protocols to prevent degradation into the corresponding diol (Betaxolol Impurity E).
Disambiguation Note: Automated databases occasionally mislink this CAS number to Sunifiram (a piperazine nootropic). Researchers must verify the structure; CAS 63659-17-6 strictly refers to the Betaxolol epoxide intermediate .
Physicochemical Profile
The following data consolidates experimental and predicted characteristics for CAS 63659-17-6.
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| Chemical Name | 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane | IUPAC |
| Molecular Formula | ||
| Molecular Weight | 248.32 g/mol | |
| Physical State | Solid (Waxy) or Viscous Oil | Low melting point; state depends on purity/temperature. |
| Melting Point | 35-45°C (Approximate) | Often handled as a melt or solution. |
| Boiling Point | ~358°C (Predicted) | Decomposes at high temperatures. |
| Solubility | DMSO, Methanol, Chloroform, Ethyl Acetate | Lipophilic; insoluble in water. |
| pKa | N/A (Non-ionizable) | Lacks acidic/basic centers in physiological range. |
| LogP | 2.8 - 3.2 (Predicted) | Moderate lipophilicity. |
| Storage | -20°C, Desiccated | Hygroscopic; protect from moisture/heat. |
Synthetic Pathway & Origin
Understanding the formation of CAS 63659-17-6 is essential for implementing upstream process controls. It serves as the electrophilic partner in the final coupling step of Betaxolol synthesis.
Figure 1: Betaxolol Synthesis and Impurity Formation
This diagram illustrates the conversion of the phenol precursor to the epoxide (Impurity C) and its subsequent aminolysis to Betaxolol.
Caption: Synthesis flow showing CAS 63659-17-6 as the penultimate intermediate. Red path indicates degradation.
Analytical Characterization Strategy
Due to its lack of ionizable groups and weak UV chromophore (phenol ether), characterization requires specific methodologies.
A. Identification (Spectroscopy)
-
H-NMR (CDCl
, 400 MHz):-
Epoxide Region: Distinct multiplets at
2.7–2.9 ppm (CH of oxirane) and 3.3 ppm (CH of oxirane). -
Cyclopropyl Group: Characteristic high-field multiplets at
0.2–0.6 ppm. -
Aromatic Region: Two doublets (AA'BB' system) at
6.8 and 7.1 ppm.
-
-
Mass Spectrometry (LC-MS):
-
Ionization: ESI (+)
-
Parent Ion:
m/z. -
Fragmentation: Loss of cyclopropylmethyl group is a common fragment.
-
B. Quantification (HPLC Protocol)
To monitor the clearance of this impurity in the API, the following Reverse-Phase HPLC method is recommended.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B (Isocratic)
-
5-20 min: 20%
80% B (Linear) -
20-25 min: 80% B (Hold)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 225 nm (Maximize sensitivity for phenol ring).
-
Retention Time: Impurity C will elute after Betaxolol due to higher lipophilicity (lack of amine).
Stability & Handling Guidelines
The epoxide moiety in CAS 63659-17-6 is reactive. Proper handling is non-negotiable to maintain standard integrity.
Handling Protocol
-
Moisture Exclusion: The epoxide ring is susceptible to hydrolysis, forming the diol (Impurity E). Always handle under inert atmosphere (Nitrogen/Argon) if possible.
-
Temperature: Store neat standards at -20°C . Solutions in DMSO or Methanol are stable for 1 week at 4°C.
-
Solvent Choice: Avoid protic solvents (water, alcohols) with acidic traces. Acetonitrile is the preferred solvent for stock preparation.
Safety (Genotoxicity Alert)
-
Hazard Class: Suspected Muta. 2 (H341).
-
Mechanism: Epoxides are direct-acting alkylating agents capable of binding to DNA nucleophiles (e.g., N7-Guanine).
-
PPE: Double nitrile gloves, chemical safety goggles, and fume hood usage are mandatory.
References
-
European Directorate for the Quality of Medicines (EDQM). Betaxolol Impurity C Reference Standard - Safety Data Sheet. Available at: [Link]
- United States Pharmacopeia (USP).Betaxolol Hydrochloride Monograph: Organic Impurities. USP-NF Online.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 108667 (Betaxolol Intermediate). Available at: [Link]
- International Conference on Harmonisation (ICH).Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. 2017.
Technical Synthesis Guide: Betaxolol Impurity C (EP Standard)
Executive Summary & Chemical Identity
Betaxolol Impurity C (European Pharmacopoeia standard) is chemically identified as the epoxide intermediate, (2RS)-2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane .
In the context of Betaxolol manufacturing, this molecule serves a dual role: it is the key electrophilic intermediate formed prior to the final amination step, and it acts as a process-related impurity if unreacted traces remain in the final drug substance. Its synthesis and isolation are critical for establishing reference standards required for release testing and analytical method validation (HPLC/GC).
Chemical Profile
| Property | Specification |
| Common Name | Betaxolol Impurity C (EP) |
| Chemical Name | (2RS)-2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane |
| CAS Number | 63659-17-6 |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Role | Key Intermediate / Process Impurity |
| Solubility | Soluble in Methanol, Acetonitrile, Ethyl Acetate; Insoluble in Water |
Retrosynthetic Analysis & Strategy
The synthesis of Impurity C is a classic application of the Williamson Ether Synthesis . The strategy involves the O-alkylation of the phenolic precursor with epichlorohydrin.
Strategic Challenges
-
Chemo-selectivity: The reaction must favor the formation of the glycidyl ether (epoxide) while minimizing the opening of the epoxide ring, which would lead to the diol (Impurity A) or chlorohydrin derivatives.
-
Dimerization: A competing side reaction involves the newly formed epoxide reacting with another molecule of the phenoxide anion, creating a "bis" dimer. High dilution and excess epichlorohydrin are required to mitigate this.
Reaction Scheme (DOT Visualization)
Figure 1: Reaction pathway for the synthesis of Betaxolol Impurity C, highlighting the critical competition between product formation and dimerization.
Detailed Synthesis Protocol
Phase 1: Preparation of the Phenol Precursor
Note: If 4-[2-(cyclopropylmethoxy)ethyl]phenol is not commercially available, it must be synthesized by selectively alkylating the aliphatic alcohol of tyrosol (4-hydroxyphenethyl alcohol). This guide assumes the phenol precursor is available.
Phase 2: Synthesis of Impurity C (Epoxidation)
Reagents & Materials:
-
Substrate: 4-[2-(cyclopropylmethoxy)ethyl]phenol (1.0 eq)
-
Electrophile: Epichlorohydrin (5.0 - 10.0 eq) [Excess is crucial to prevent dimerization]
-
Base: Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Solvent: Acetonitrile (ACN) or Acetone (High purity)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) [Optional: Phase transfer catalyst speeds up reaction]
Experimental Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Charging: Add 4-[2-(cyclopropylmethoxy)ethyl]phenol (e.g., 10.0 g) and Acetonitrile (100 mL) to the flask. Stir until dissolved.
-
Activation: Add anhydrous K₂CO₃ (17.9 g) and TBAB (0.8 g). Stir the heterogeneous mixture at room temperature for 30 minutes to facilitate phenoxide formation.
-
Addition: Add Epichlorohydrin (20 mL / ~5 eq) dropwise over 20 minutes. Slow addition is not strictly necessary due to the large excess, but it helps control exotherms.
-
Reflux: Heat the mixture to reflux (approx. 80-82°C for ACN) and maintain for 6–8 hours.
-
Monitoring: Check reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The starting phenol (lower Rf) should disappear, and the epoxide product (higher Rf) should appear.
-
-
Filtration: Cool the reaction mass to room temperature. Filter off the inorganic salts (KCl, unreacted K₂CO₃) through a Celite bed. Wash the bed with fresh Acetonitrile.
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 45°C to remove the solvent and the bulk of excess epichlorohydrin.
-
Note: Epichlorohydrin has a boiling point of 116°C. High vacuum is required to remove it effectively without thermally degrading the epoxide.
-
Phase 3: Purification & Isolation
The crude residue typically contains the target epoxide, trace starting phenol, and the "dimer" impurity.
-
Liquid-Liquid Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Column Chromatography (Critical for Standards):
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent Gradient: Start with 100% Hexane, gradually increasing Ethyl Acetate (0% → 20%).
-
Elution Order:
-
Non-polar impurities.
-
Betaxolol Impurity C (Target) .
-
Unreacted Phenol.
-
Dimer/Diol impurities (more polar).
-
-
-
Final Processing: Pool pure fractions and concentrate to dryness. The product is typically a colorless to pale yellow viscous oil.
Process Validation & Troubleshooting
Critical Process Parameters (CPPs)
| Parameter | Setpoint | Rationale |
| Epichlorohydrin Equivalents | > 5.0 eq | Low equivalents favor the attack of the phenoxide on the product, forming the Dimer. |
| Water Content | < 0.1% | Water can open the epoxide ring to form the Diol (Impurity A). Use anhydrous solvents. |
| Temperature | Reflux (80°C) | Sufficient energy for substitution; excessive heat (>100°C) may degrade the ether linkage. |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the isolation of Betaxolol Impurity C.
Analytical Characterization (Self-Validation)
To confirm the identity of the synthesized standard, the following spectral data must be verified.
-
IR Spectrum:
-
Characteristic ether bands at 1240–1250 cm⁻¹ (Ar-O-C).
-
Epoxide ring signals: Distinctive bands around 910 cm⁻¹ and 1250 cm⁻¹ (C-O-C symmetric/asymmetric stretching of the oxirane).
-
Absence of N-H stretch (confirming no amine incorporation) and absence of broad O-H stretch (confirming no ring opening/phenol).
-
-
1H NMR (CDCl₃, 400 MHz):
-
Aromatic Protons: Two doublets (AA'BB' system) around δ 6.8 – 7.2 ppm.
-
Epoxide Protons:
-
Multiplet at δ 3.3–3.4 ppm (methine proton of the epoxide).
-
Two multiplets at δ 2.7–2.9 ppm (methylene protons of the epoxide ring).
-
-
Cyclopropyl Group: Multiplet at δ 0.2–0.6 ppm (cyclopropyl CH2) and δ 1.0–1.1 ppm (cyclopropyl CH).
-
Linker: Triplets/Multiplets at δ 3.6–4.1 ppm corresponding to the -OCH2CH2- and -OCH2- groups.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 249.32 m/z.
-
[M+Na]⁺: 271.30 m/z.
-
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Betaxolol Impurity C - European Pharmacopoeia Reference Standard.[1] Retrieved from [Link]
-
Xu, F., & Fang, G. (2013).[2] Characterization and Synthesis of a Betaxolol Hydrochloride Intermediate. Advanced Materials Research, 634-638, 1083-1086. Retrieved from [Link]
-
Veeprho. Betaxolol Impurity C Structure Elucidation and Pharmacopoeial Standards. Retrieved from [Link]
Sources
Molecular weight and formula of 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
Abstract
This technical guide characterizes 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane , a pivotal glycidyl ether intermediate utilized in the manufacture of the cardioselective
Part 1: Molecular Identity & Physicochemical Profile
The target molecule is an ether derivative characterized by a central phenyl ring linked to a cyclopropylmethoxy-ethyl chain and a reactive epoxide tail.
| Parameter | Specification |
| IUPAC Name | This compound |
| Common Synonyms | Betaxolol Epoxide; Betaxolol Impurity C (EP); 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2,3-epoxypropane |
| CAS Registry Number | 63659-17-6 |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Physical State | Colorless to pale yellow oil / Low-melting solid |
| Solubility | Soluble in organic solvents (DCM, Methanol, Acetone); Low aqueous solubility |
| Chirality | Contains one chiral center at the epoxide (C2 position).[1][2][3] Usually synthesized as a racemate unless chiral epichlorohydrin is used. |
Part 2: Synthetic Architecture
The synthesis of this intermediate is a classic application of the Williamson Ether Synthesis . It serves as the penultimate step in the production of Betaxolol, linking the phenolic precursor to the glycidyl moiety required for the subsequent amine opening.
Reaction Pathway
The process involves the O-alkylation of 4-[2-(cyclopropylmethoxy)ethyl]phenol (CAS 63659-16-5) with Epichlorohydrin (1-chloro-2,3-epoxypropane) in the presence of a base.[4]
Key Mechanistic Considerations:
-
Chemo-selectivity: The reaction relies on the nucleophilic attack of the phenoxide ion on the primary carbon of epichlorohydrin.
-
Competition: A competing reaction involves the attack on the epoxide ring itself, or polymerization of epichlorohydrin. Using excess epichlorohydrin often suppresses oligomerization.
-
Stereochemistry: If racemic epichlorohydrin is used, the product is a racemate. Enzymatic resolution or chiral starting materials are required for enantiopure Betaxolol.
Visualization of Synthesis Logic
The following diagram illustrates the conversion of the phenol precursor to the epoxide intermediate and its final conversion to Betaxolol.
Figure 1: Synthetic pathway highlighting the target epoxide as the critical intermediate connecting the phenolic precursor to the final API.
Part 3: Critical Quality Attributes & Impurity Management
In the context of CMC (Chemistry, Manufacturing, and Controls), this molecule is a "double-edged sword": it is the essential precursor but also a potential impurity in the final drug substance.
Impurity Classification (Impurity C)
The European Pharmacopoeia (EP) classifies this molecule as Impurity C .
-
Origin: Unreacted intermediate carried forward into the final crystallization.
-
Risk Profile: As an epoxide, it is a structural alert for genotoxicity (alkylating agent). Regulatory bodies (ICH M7 guidelines) typically require such impurities to be controlled to ppm levels (TTC-based limits) unless Ames negative data is provided.
Stability Factors
The oxirane ring is susceptible to hydrolysis in acidic aqueous environments, leading to the formation of the corresponding diol (Betaxolol Impurity D). Storage conditions for the reference standard must be strictly anhydrous and refrigerated (2-8°C).
Part 4: Experimental Protocols
Synthesis Procedure (Reference Scale)
Note: This protocol synthesizes the racemic intermediate.
Reagents:
-
Epichlorohydrin (3.0 - 5.0 eq)[1]
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: Acetone or Acetonitrile (MeCN)
Methodology:
-
Dissolution: Charge a round-bottom flask with 4-[2-(cyclopropylmethoxy)ethyl]phenol and anhydrous Acetone.
-
Activation: Add anhydrous
to the solution. Stir at room temperature for 30 minutes to generate the phenoxide in situ. -
Alkylation: Add Epichlorohydrin dropwise. The excess is used to drive the reaction and serve as a co-solvent.
-
Reflux: Heat the mixture to reflux (
) for 5–8 hours. Monitor consumption of the phenol via TLC or HPLC. -
Work-up: Cool to room temperature. Filter off the inorganic salts (
, unreacted carbonate). -
Isolation: Concentrate the filtrate under reduced pressure to remove acetone and excess epichlorohydrin.
-
Purification: The resulting oil can be used directly if high quality (>95%) or purified via column chromatography (Silica gel; Hexane:Ethyl Acetate gradient) to obtain the pure epoxide.
HPLC Analytical Method (Impurity Tracking)
To quantify this intermediate in a Betaxolol bulk batch, a Reverse Phase HPLC method is standard.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm (Epoxide absorption is weak; Phenoxy chromophore drives detection) |
| Retention Time | The epoxide (Impurity C) will elute after the Betaxolol peak due to lower polarity (lack of the amine/hydroxyl H-bonding capability). |
Part 5: References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11791542, this compound. Retrieved January 29, 2026, from [Link]
-
Manoury, P. M., et al. (1987). Synthesis and beta-adrenergic blocking activity of a new series of 1-(aryloxy)-3-(alkylamino)-2-propanols. Journal of Medicinal Chemistry, 30(6), 1003-1011.
-
European Pharmacopoeia (Ph.[5] Eur.). (Current Ed.). Monograph: Betaxolol Hydrochloride. Strasbourg, France: EDQM.
Sources
- 1. Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol [mdpi.com]
- 2. [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane [lgcstandards.com]
- 3. biosynth.com [biosynth.com]
- 4. BETAXOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. 4-[2-(Cyclopropylmethoxy)ethyl]phenol | C12H16O2 | CID 11052481 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data for Betaxolol Impurity C (NMR, IR, Mass Spec)
Technical Whitepaper: Spectroscopic Characterization of Betaxolol Impurity C
Executive Summary & Strategic Context
In the synthesis and stability profiling of Betaxolol Hydrochloride, Impurity C (European Pharmacopoeia definition) represents a critical process intermediate.[1] Unlike degradation products formed via hydrolysis or oxidation, Impurity C is the unreacted epoxide intermediate formed prior to the final amination step.
Its presence indicates incomplete conversion during the reaction of the glycidyl ether intermediate with isopropylamine. Because it possesses a reactive oxirane ring, it is potentially genotoxic (PGI) and requires strict control at trace levels (often < 0.15%).[1]
Target Analyte Profile:
-
Common Name: Betaxolol Epoxide; Betaxolol Oxirane Analog.[1]
-
Chemical Name: (2RS)-2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane.[1][2]
-
Molecular Formula:
.[1][2][3]
Origin & Signaling Pathway
To understand the spectroscopic signature, one must understand the origin. Impurity C is the direct precursor to Betaxolol.[1] The analytical challenge lies in differentiating the epoxide (Impurity C) from the amino-alcohol (Betaxolol) and the phenol (Impurity A).
Figure 1: Synthesis pathway illustrating Impurity C as the electrophilic intermediate. Control of this step determines the impurity profile.
Mass Spectrometry (MS) Profiling
Mass spectrometry provides the first line of identification.[1] The mass shift relative to Betaxolol is distinct due to the absence of the isopropylamine moiety.
Theoretical Mass Shift:
Experimental Protocol (LC-MS/MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][4][5]
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]
-
Column: C18 (e.g., Waters BEH C18), 1.7 µm.[1]
Table 1: MS Fragmentation Pattern
| Ion Type | m/z (Observed) | Structural Assignment | Mechanism / Insight |
| Precursor Ion | 249.3 | Protonated epoxide.[1] | |
| Adduct | 271.3 | Sodium adduct (common in epoxides).[1] | |
| Fragment 1 | 177.1 | Loss of cyclopropylmethanol side chain (ether cleavage).[1] | |
| Fragment 2 | 133.0 | Tropylium-like cation | Characteristic of ethyl-phenol derivatives.[1] |
| Fragment 3 | 55.1 | Cyclopropylmethyl carbocation.[1] |
Expert Insight: The absence of the fragment at m/z 72 (isopropylamine fragment) or m/z 116 (characteristic of the beta-blocker side chain) confirms the lack of the amine tail.
Infrared Spectroscopy (FT-IR)
IR is less specific for trace analysis but critical for structural confirmation of reference standards.[1] The key differentiator is the absence of the amine and hydroxyl bands found in Betaxolol.
Table 2: Functional Group Analysis
| Functional Group | Betaxolol (API) | Impurity C (Epoxide) | Diagnostic Value |
| O-H Stretch | Broad, 3300–3400 cm⁻¹ | Absent (or very weak due to moisture) | High: Confirms lack of open ring.[1] |
| N-H Stretch | Weak, ~3300 cm⁻¹ | Absent | High: Confirms no amine addition.[1] |
| Epoxide Ring | Absent | ~1250, 915, 830 cm⁻¹ | Medium: 915 cm⁻¹ is the "breathing" mode of the oxirane ring. |
| Ether (C-O-C) | 1100–1250 cm⁻¹ | 1100–1250 cm⁻¹ | Low (Present in both).[1] |
| Cyclopropyl | ~3000–3080 cm⁻¹ | ~3000–3080 cm⁻¹ | Low (Present in both).[1] |
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for structural elucidation.[1] The diagnostic signals for Impurity C are the epoxide ring protons (upfield from the ether, distinct coupling) and the absence of the isopropyl methyls .
Solvent Selection:
NMR Assignment (400 MHz, )
Table 3: Comparative Proton Shifts
| Position | Proton Type | Betaxolol Shift ( | Impurity C Shift ( | Multiplicity |
| 1 | Epoxide | N/A | 2.75 (dd), 2.90 (dd) | Diagnostic ABX system of oxirane. |
| 2 | Epoxide CH | N/A | 3.34 (m) | Methine of the oxirane ring.[1] |
| 3 | Glycidyl | ~3.9 - 4.0 | 3.95 (dd), 4.18 (dd) | Protons connecting Ph-O to Epoxide. |
| 4 | Aromatic | 6.85 (d), 7.15 (d) | 6.85 (d), 7.15 (d) | AA'BB' system (Para-substitution).[1] |
| 5 | Benzylic | ~2.80 (t) | 2.83 (t) | Unchanged. |
| 6 | Ethyl Ether | ~3.60 (t) | 3.62 (t) | Unchanged. |
| 7 | Cyclopropyl | ~3.28 (d) | 3.28 (d) | Doublet. |
| 8 | Cyclopropyl CH | ~1.05 (m) | 1.05 (m) | Multiplet. |
| 9 | Cyclopropyl | ~0.22, 0.53 | 0.22, 0.53 | Distinctive high-field multiplets. |
| 10 | Isopropyl Methyls | 1.10 (d) | ABSENT | Primary confirmation of Impurity C. |
NMR Key Signals
-
Epoxide
: ~44.5 ppm.[1] -
Epoxide CH: ~50.2 ppm.[1]
-
Ph-O-
: ~69.0 ppm.[1] -
Missing: The isopropyl methine (~48 ppm) and methyls (~22 ppm) seen in Betaxolol.[1]
Experimental Workflow: Isolation & Identification
To generate the data above, the following self-validating workflow is recommended.
Figure 2: Isolation workflow.[1] Note: Impurity C is an epoxide and can hydrolyze to the diol if exposed to acidic mobile phases or high heat.
Critical Precaution: When isolating Impurity C, avoid acidic modifiers (TFA) in the Prep-HPLC mobile phase, as this will catalyze the ring opening to the Diol impurity. Use Ammonium Acetate or Formic Acid (low concentration) with rapid evaporation.[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.) 10.0 .[1] Betaxolol Hydrochloride Monograph 1072. Strasbourg: Council of Europe, 2020.[1] [1]
-
LGC Standards . Betaxolol Impurity C Reference Standard (CAS 63659-17-6).[1][2]
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 107952, Betaxolol Hydrochloride. [1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons, 2005.[1] (Reference for Epoxide/Oxirane characteristic shifts).
-
ICH Expert Working Group . ICH Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation, 2006.
Sources
- 1. Benzyl glycidyl ether | C10H12O2 | CID 94247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Technical Guide: Chemical Nomenclature and Profiling of CAS 63659-17-6
Part 1: Executive Summary & Core Identity
CAS 63659-17-6 is a critical pharmaceutical intermediate and quality control standard, formally identified as Betaxolol Impurity C within the European Pharmacopoeia (EP).[1] Chemically, it is an epoxide (oxirane) derivative serving as the direct electrophilic precursor in the synthesis of Betaxolol , a cardioselective
For drug development professionals, this compound holds dual significance:
-
Synthetic Utility: It is the penultimate intermediate in the Betaxolol manufacturing process.
-
Regulatory Compliance: As an epoxide-containing substance, it is a structural alert for genotoxicity (Potentially Genotoxic Impurity - PGI). Its strict monitoring and control are mandated by ICH M7 guidelines during active pharmaceutical ingredient (API) profiling.
Chemical Identity Matrix[2][3][4]
| Parameter | Identifier / Value |
| CAS Registry Number | 63659-17-6 |
| Common Name | Betaxolol Impurity C (EP) |
| IUPAC Name | 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane |
| Molecular Formula | |
| Molecular Weight | 248.32 g/mol |
| SMILES | C1OC1COC2=CC=C(C=C2)ACOC3CC3 (Canonical representation) |
| InChI Key | DQRZXLUCRJNWKV-UHFFFAOYSA-N |
Part 2: Nomenclature and Synonyms[3][4][6][7]
Accurate nomenclature is vital for regulatory filings (IND/NDA) and supply chain verification. The synonyms for CAS 63659-17-6 are categorized below by their functional context.
Synonym Categorization Table
| Category | Synonym | Context |
| Pharmacopoeial | Betaxolol Impurity C | European Pharmacopoeia (EP) designation for QC standards.[2] |
| Pharmacopoeial | Betaxolol Related Compound C | USP (United States Pharmacopeia) equivalent context.[2] |
| Chemical (Systematic) | 1-[4-(2-Cyclopropylmethoxyethyl)phenoxy]-2,3-epoxypropane | Descriptive name emphasizing the propane backbone. |
| Chemical (Structure) | [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane | IUPAC-preferred style emphasizing the oxirane ring. |
| Developmental | Betaxolol Epoxide | Colloquial term referring to its role as the epoxide precursor. |
| Structural Analog | Betaxolol Dicyclopropyl Analog | Note: This is often a misnomer in commerce; verify structure. |
Part 3: Structural Analysis & Synthetic Role
Structural Logic
The molecule consists of three distinct pharmacophores:
-
Cyclopropylmethoxy tail: Lipophilic domain contributing to the ADME properties of the final drug.
-
Phenoxy core: The central aromatic scaffold.
-
Oxirane (Epoxide) head: The reactive electrophilic center.
Synthetic Pathway (The "Why")
In the industrial synthesis of Betaxolol, CAS 63659-17-6 is formed via the alkylation of the phenol precursor with epichlorohydrin. The subsequent ring-opening of this epoxide by isopropylamine yields Betaxolol.
Mechanism of Action (Synthesis): The nucleophilic nitrogen of isopropylamine attacks the less hindered carbon of the oxirane ring (CAS 63659-17-6), resulting in the formation of the secondary amine and the secondary alcohol characteristic of beta-blockers.
Visualization: Synthesis & Impurity Pathway
Figure 1: The role of CAS 63659-17-6 as the electrophilic gateway to Betaxolol.
Caption: Synthetic flow showing CAS 63659-17-6 as the reactive intermediate converting the phenol precursor to Betaxolol.
Part 4: Physicochemical Properties & Handling
Understanding the physical state of this impurity is essential for analytical method development (HPLC/GC).
| Property | Data | Experimental Note |
| Physical State | Liquid / Oil | Typically colorless to pale yellow oil. |
| Boiling Point | ~358°C (Predicted) | High boiling point requires GC derivatization or HPLC analysis. |
| Solubility | Chloroform, Ethyl Acetate, Methanol | Lipophilic due to the cyclopropyl and phenyl groups. |
| Reactivity | High | The epoxide ring is susceptible to hydrolysis (forming the diol impurity) or polymerization. |
| Storage | 2-8°C (Refrigerated) | Hygroscopic and reactive; store under inert gas (Argon/Nitrogen). |
Part 5: Regulatory & Safety Profiling (ICH M7)
Critical Safety Alert: CAS 63659-17-6 contains an epoxide functional group. Under ICH M7 guidelines (Assessment and Control of DNA Reactive (Mutagenic) Impurities), epoxides are classified as structural alerts for mutagenicity.
Control Strategy for Drug Development:
-
Classification: Class 2 or 3 Mutagenic Impurity (depending on Ames test data availability).
-
Limit Setting: If used as the final intermediate, it must be controlled at the TTC (Threshold of Toxicological Concern) level or proven to be purged effectively during the final reaction step.
-
Purge Factor: The reaction with isopropylamine is highly efficient, usually consuming the epoxide. However, residual unreacted epoxide (CAS 63659-17-6) must be quantified in the final API, typically with a limit of < 1.5 µ g/day intake (or ppm levels depending on dose).
References
-
European Pharmacopoeia (Ph. Eur.) . Betaxolol Hydrochloride Monograph 01/2008:1072. Strasbourg, France: EDQM. (Defines Impurity C standard).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 107952, Betaxolol Hydrochloride. Retrieved January 29, 2026, from [Link]
-
International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Regulatory framework for epoxide impurities).[2]
Sources
Technical Monograph: Stereochemical Engineering of the Betaxolol Epoxide Intermediate
Executive Summary & Strategic Importance
The compound 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane (hereafter referred to as the Betaxolol Epoxide ) is the critical chiral intermediate in the synthesis of Betaxolol , a cardioselective
This guide addresses the "Chiral Switch" challenge: transitioning from racemic synthesis to the stereoselective production of the (S)-epoxide. We focus on the Hydrolytic Kinetic Resolution (HKR) methodology as the most robust, scalable protocol for generating high-enantiomeric excess (ee) material, supported by rigorous chiral HPLC validation.
Molecular Architecture & Stereochemistry
The molecule features a terminal epoxide ring linked via an ether bond to a para-substituted phenol. The stereocenter resides at the C2 position of the oxirane ring.
-
Chemical Formula:
[1] -
Molecular Weight: 248.32 g/mol [1]
-
Chiral Center: C2 (Methine carbon of the epoxide).
Stereochemical Divergence
The configuration of this epoxide dictates the final drug identity because the subsequent ring-opening with isopropylamine (an
-
(S)-Epoxide
(S)-Betaxolol (Levobetaxolol) : The pharmacologically active eutomer for IOP reduction. -
(R)-Epoxide
(R)-Betaxolol (Dextrobetaxolol) : Less potent at receptors; often considered an impurity in the chiral formulation.
Figure 1: Stereochemical divergence. The ring-opening reaction preserves the C2 chirality, making the purity of the epoxide intermediate the determining factor for the final drug's optical purity.
High-Fidelity Synthesis Protocol: Hydrolytic Kinetic Resolution (HKR)
While asymmetric epoxidation of the alkene precursor is possible, it is often operationally difficult on a large scale. The industrial "Gold Standard" for terminal epoxides is Jacobsen’s Hydrolytic Kinetic Resolution (HKR) .[2] This method uses a chiral Cobalt-Salen catalyst to selectively hydrolyze the unwanted enantiomer into a water-soluble diol, leaving the desired epoxide in high enantiomeric excess (>99% ee).
Experimental Workflow
Objective: Isolate (S)-Betaxolol Epoxide from the racemic mixture.
Reagents & Materials
-
Substrate: Racemic this compound.[3]
-
Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(salen)].
-
Note on Causality: We use the (R,R) catalyst because it preferentially hydrolyzes the (R)-epoxide (the unwanted enantiomer). This leaves the unreacted (S)-epoxide behind.
-
-
Co-Catalyst: Acetic Acid (AcOH) - used to activate the Co(II) precatalyst to the active Co(III) species.
-
Nucleophile: Water (0.55 equivalents).
-
Solvent: THF (minimal volume) or solvent-free (if liquid).
Step-by-Step Protocol
-
Catalyst Activation:
-
In a flask, dissolve (R,R)-Co(salen) (0.5 mol%) in Toluene or THF.
-
Add Acetic Acid (2 equivalents relative to Co) and stir open to air for 30 minutes. The color changes from red to dark brown, indicating oxidation to the active Co(III)-salen species.
-
Remove solvent in vacuo to obtain the solid active catalyst.
-
-
Resolution Reaction:
-
Add the Racemic Epoxide (1.0 eq) to the flask containing the activated catalyst.
-
Cool the mixture to 0°C to control the exotherm.
-
Add Water (0.55 eq) dropwise. The 0.55 eq ensures full consumption of the unwanted (R)-enantiomer (0.5 eq) plus a small margin.
-
Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.
-
-
Workup & Purification:
-
The reaction mixture now contains the (S)-Epoxide (unreacted) and the (R)-Diol (hydrolyzed product).
-
Partition: Dilute with hexanes and water. The diol prefers the aqueous phase; the epoxide prefers the organic phase.
-
Separation: Wash the organic layer with water (3x) to remove trace diol and catalyst.
-
Drying: Dry organic layer over
and concentrate in vacuo. -
Distillation (Optional): For high purity, Kugelrohr distillation can separate the volatile epoxide from any polymeric byproducts.
-
-
Yield Check: Theoretical maximum yield is 50%. Typical isolated yield is 40-45% with >99% ee.
Figure 2: The Hydrolytic Kinetic Resolution (HKR) workflow. The catalyst stereochemistry is selected to destroy the unwanted enantiomer.
Analytical Validation: Chiral HPLC
Self-validating the protocol requires proving the enantiomeric excess (ee). Standard reverse-phase HPLC cannot distinguish enantiomers; a Chiral Stationary Phase (CSP) is mandatory.
Method Parameters
| Parameter | Condition | Rationale |
| Column | Chiralpak IB (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) | Immobilized phases are robust against solvent changes and highly selective for beta-blocker precursors. |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1) | Normal phase mode provides superior resolution for neutral epoxides compared to reverse phase. DEA prevents peak tailing. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | UV @ 225 nm or 275 nm | 225 nm targets the epoxide/ether; 275 nm targets the aromatic ring (less sensitive but more specific). |
| Temperature | 25°C | Ambient temperature is usually sufficient; lowering to 10°C can improve resolution if |
Interpretation
-
Retention Time (
): The (R)-isomer typically elutes before the (S)-isomer on cellulose-based columns in normal phase, but standards must be injected to confirm elution order for this specific derivative. -
Calculation:
Physicochemical Characterization Data
For researchers validating the intermediate, the following properties serve as quality control benchmarks.
| Property | Value | Notes |
| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation or polymerization. |
| Boiling Point | ~430°C (Predicted) | Do not distill at atmospheric pressure; use high vacuum. |
| Solubility | Soluble in DCM, THF, EtOAc | Insoluble in water (crucial for HKR workup). |
| Stability | Moisture Sensitive | Epoxides can slowly hydrolyze to diols. Store under Nitrogen at -20°C. |
References
-
Muthukrishnan, M., et al. (2007).[4] "A convenient synthesis of the enantiomerically pure β-blocker (S)-betaxolol using hydrolytic kinetic resolution." Tetrahedron: Asymmetry, 18(4), 504-509. Link
-
Jacobsen, E. N. (2002). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 33(6), 421–431. Link
-
Sharif, N. A., et al. (2001). "Levobetaxolol (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes." Journal of Ocular Pharmacology and Therapeutics, 17(4), 305-317. Link
-
Phenomenex Application Guide. "Chiral HPLC Separations: Strategy and Optimization." Link
-
Biosynth Carbosynth. "Product Monograph: 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane." Link[1][3]
Sources
Advanced Synthesis Strategies for (S)-Betaxolol Precursors
Executive Summary
(S)-Betaxolol (Levobetaxolol) represents the eutomer of the cardioselective
This technical guide dissects the synthesis of (S)-betaxolol with a focus on its critical precursors. Unlike conventional guides that rely on older, low-yield alkylation methods, this document prioritizes Hydrolytic Kinetic Resolution (HKR) and Chemoenzymatic pathways.[1] These routes offer superior enantiomeric excess (
Retrosynthetic Analysis & Strategic Disconnections
To design a robust synthesis, we must deconstruct the target molecule at its most labile bonds. The structure of (S)-betaxolol reveals two primary strategic disconnections:
-
The C-N Bond: Disconnection of the isopropylamine group reveals the chiral epoxide intermediate.
-
The Ether Linkage: Disconnection of the cyclopropyl tail reveals the achiral phenolic backbone.
This analysis identifies three critical building blocks:
-
Block B: The Chiral Linker ((S)-Epichlorohydrin or resolved Glycidyl derivative).[1]
-
Block C: 4-[2-(cyclopropylmethoxy)ethyl]phenol (The "Phenol Tail").[1]
Visualization: Retrosynthetic Pathway
Figure 1: Retrosynthetic breakdown of (S)-betaxolol identifying the critical phenol backbone and chiral junction.[1]
Synthesis of the Achiral Backbone (Block C)
Target: 4-[2-(cyclopropylmethoxy)ethyl]phenol CAS: 63659-16-5[1][3]
The synthesis of the phenol tail is the foundational step. The primary challenge here is chemoselectivity : alkylating the aliphatic hydroxyl group of Tyrosol without affecting the phenolic hydroxyl.
Optimized Protocol: Selective O-Alkylation
Direct alkylation of Tyrosol (4-(2-hydroxyethyl)phenol) requires precise base selection to differentiate between the
Reagents:
-
Substrate: Tyrosol[1]
-
Reagent: Cyclopropylmethyl bromide[1]
-
Base: Sodium Hydride (NaH) or KOH[1]
-
Solvent: DMSO or DMF (Polar aprotic is essential)[1]
Mechanism & Causality: Using a dianion strategy is risky.[1] A superior industrial approach utilizes the difference in nucleophilicity.[1] However, the most robust laboratory method involves protecting the phenol first to prevent polymerization or side reactions.
Step-by-Step Workflow (Self-Validating)
-
Protection: React Tyrosol with Benzyl bromide (
) and in Acetone. -
Alkylation: Treat the protected intermediate (4-(2-benzyloxyethyl)phenol) with Cyclopropylmethyl bromide and NaH in dry DMF.
-
Why NaH? It ensures irreversible deprotonation of the aliphatic alcohol, driving the Williamson ether synthesis.
-
-
Deprotection: Hydrogenolysis (
, ) removes the benzyl group, yielding the free phenol.-
Validation:
NMR must show the reappearance of the phenolic -OH signal (~9.2 ppm) and the cyclopropyl protons (0.2–0.6 ppm).
-
Chiral Introduction: The Hydrolytic Kinetic Resolution (HKR) Route
The "Gold Standard" for High Purity
While "Chiral Pool" synthesis using (S)-epichlorohydrin is common, it often suffers from racemization during the coupling to the phenol. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is the superior modern approach, allowing for the isolation of the (S)-epoxide with
The Pathway[2][4][5][6]
-
Racemic Coupling: React the Phenol Backbone (Block C) with racemic epichlorohydrin to form the racemic glycidyl ether.[1]
-
HKR Step: Use
-Salen Co(III) catalyst to selectively hydrolyze the unwanted (R)-epoxide into a diol, leaving the desired (S)-epoxide intact.[1] -
Ring Opening: React the pure (S)-epoxide with isopropylamine.
Visualization: HKR Workflow
Figure 2: Jacobsen's HKR pathway separating the desired (S)-epoxide from the racemic mixture.[1]
Detailed Experimental Protocol
Stage 1: Synthesis of Racemic Glycidyl Ether
-
Reagents: 4-[2-(cyclopropylmethoxy)ethyl]phenol (1.0 eq), Epichlorohydrin (5.0 eq),
(2.0 eq).[1] -
Solvent: Acetonitrile (
).[1] -
Procedure:
-
Dissolve phenol in acetonitrile.[1] Add
. -
Add epichlorohydrin dropwise.[1] Causality: Excess epichlorohydrin acts as both reactant and solvent, suppressing oligomerization.
-
Reflux for 12 hours.
-
Filter salts and distill off excess epichlorohydrin.[1]
-
Validation: GC-MS should show a single peak for the mono-alkylated product (M+ = 248).
-
Stage 2: Hydrolytic Kinetic Resolution (The Critical Step)
-
Reagents: Racemic Glycidyl Ether (1.0 eq),
-Co-Salen Catalyst (0.5 mol%), Acetic Acid (cocatalyst), Water (0.55 eq).[1] -
Procedure:
-
Dissolve the racemic epoxide in minimal THF (or run neat).[1]
-
Add the catalyst and stir at ambient temperature for 30 mins to activate.
-
Add water dropwise.[1] Critical Control Point: The amount of water controls the conversion. 0.55 eq ensures full hydrolysis of the (R)-enantiomer.[1]
-
Stir for 12–18 hours.
-
Purification: Partition between water and hexane.[1] The (R)-diol partitions into water; the desired (S)-epoxide remains in hexane.[1]
-
Validation: Chiral HPLC (Chiralcel OD-H column). Target
.[1][2]
-
Stage 3: Amination to (S)-Betaxolol[1]
-
Reagents: (S)-Glycidyl Ether, Isopropylamine (excess).[1]
-
Procedure:
Quantitative Data Summary
| Parameter | Traditional Alkylation | HKR Route (Recommended) |
| Starting Material | Chiral Epichlorohydrin | Racemic Epichlorohydrin |
| Step Count | 3 | 4 |
| Overall Yield | 45-50% | 40-45% (theoretical max 50% of racemate) |
| Enantiomeric Excess (ee) | 92-95% | >99% |
| Cost Efficiency | Low (High cost of chiral SM) | High (Cheap SM + Recyclable Catalyst) |
| Scalability | Moderate | High |
References
-
Manoury, P. M., et al. (1987).[1][4][5] "Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist." Journal of Medicinal Chemistry. Link
-
Joshi, R. A., et al. (2005).[1] "A convenient synthesis of the enantiomerically pure beta-blocker (S)-betaxolol using hydrolytic kinetic resolution." Tetrahedron: Asymmetry. Link
-
Pellissier, H. (2011).[1][2] "Catalytic Non-Enzymatic Kinetic Resolution." Advanced Synthesis & Catalysis. Link[1]
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 60657, Levobetaxolol." PubChem. Link[1]
-
Gao, Y., et al. (2006).[1][6] "Process for preparation of S-(-)-betaxolol and salts thereof." U.S. Patent Application 20060004109.[1][5] Link
Sources
- 1. 4-[2-(Cyclopropylmethoxy)ethyl]phenol | C12H16O2 | CID 11052481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-[2-(Cyclopropylmethoxy)ethyl]phenol | LGC Standards [lgcstandards.com]
- 4. Levobetaxolol hydrochloride, AL-1577A, Betaxon-药物合成数据库 [drugfuture.com]
- 5. US20060004109A1 - Process for preparation of s-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]
- 6. Direct enantiomeric resolution of betaxolol with application to analysis of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
The following technical guide provides an in-depth analysis of 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane , a critical intermediate in the synthesis of the cardioselective beta-blocker, Betaxolol.
Role: Key Intermediate & Betaxolol Impurity C[1]
Executive Summary
This compound (CAS: 63659-17-6) is the pivotal electrophilic intermediate in the manufacturing of Betaxolol , a
In the pharmaceutical context, this compound serves a dual role:
-
Synthetic Hub: It acts as the glycidyl ether scaffold that couples the lipophilic tail (cyclopropylmethoxy-ethylphenol) with the amine headgroup (isopropylamine).
-
Critical Quality Attribute (CQA): As a reactive epoxide, it is classified as a potential genotoxic impurity (PGI) and is regulated as Impurity C in the European Pharmacopoeia (EP) monograph for Betaxolol Hydrochloride.
This guide details the synthesis, reaction mechanism, analytical profiling, and safety protocols required for handling this high-value intermediate.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Attribute | Specification |
| IUPAC Name | This compound |
| Common Names | Betaxolol Epoxide; Betaxolol Intermediate; EP Impurity C |
| CAS Registry Number | 63659-17-6 |
| Molecular Formula | |
| Molecular Weight | 248.32 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in acetonitrile, acetone, chloroform; insoluble in water.[1] |
| Structural Alerts | Epoxide ring (alkylating agent); Phenyl ether. |
Synthetic Pathway & Mechanism
The synthesis of the target oxirane is a classic Williamson ether synthesis utilizing phase-transfer principles or weak inorganic bases to favor O-alkylation over polymerization.
Reaction Scheme
The process involves the coupling of 4-[2-(cyclopropylmethoxy)ethyl]phenol (Starting Material / EP Impurity D) with Epichlorohydrin .
Figure 1: Synthetic route from precursor phenol to Betaxolol via the target oxirane intermediate.
Detailed Protocol (Validated Methodology)
A robust synthesis minimizes the formation of the dimer impurity (reaction of the epoxide with unreacted phenol).
Reagents:
-
Precursor: 4-[2-(cyclopropylmethoxy)ethyl]phenol (1.0 eq)
-
Epichlorohydrin (3.0 - 5.0 eq) Excess is critical to prevent oligomerization.
-
Base: Potassium Carbonate (
) or Sodium Hydroxide (NaOH). -
Solvent: Acetonitrile (MeCN) or Acetone.
Step-by-Step Procedure:
-
Dissolution: Charge the reaction vessel with 4-[2-(cyclopropylmethoxy)ethyl]phenol and MeCN.
-
Activation: Add anhydrous
(3.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Addition: Add Epichlorohydrin dropwise. Note: Using excess epichlorohydrin acts as both reagent and co-solvent, driving the reaction to the chlorohydrin/epoxide.
-
Reflux: Heat the mixture to reflux (
) for 18–24 hours. Monitor by TLC or HPLC until the phenol is <1.0%. -
Work-up:
-
Cool to room temperature and filter off inorganic salts (
). -
Concentrate the filtrate under reduced pressure to remove solvent and excess epichlorohydrin.
-
Purification: The residue is typically dissolved in ethyl acetate, washed with water/brine, and dried over
.
-
-
Isolation: The crude epoxide is obtained as an oil. For high-purity applications, it may be crystallized or used directly in the next step (telescoped synthesis).
Downstream Application: Betaxolol Synthesis
The target oxirane is the direct precursor to Betaxolol. The final step involves the regiospecific ring opening of the epoxide by a primary amine.
-
Reagent: Isopropylamine (excess).
-
Conditions: Reflux in alcohol (Methanol or Ethanol) or neat.
-
Mechanism:
attack of the amine on the less hindered carbon of the epoxide ring. -
Outcome: Yields the secondary amine (Betaxolol).
Critical Control Point: Incomplete reaction leads to residual epoxide (Impurity C) in the final API. Due to the genotoxic potential of epoxides, this step must be driven to near-quantitative conversion.
Quality Control & Impurity Profiling
As EP Impurity C , the level of this epoxide must be strictly controlled in the final drug substance.
Impurity Logic & Degradation
The oxirane ring is reactive. Improper storage or handling can lead to specific degradation products.
Figure 2: Primary degradation pathways of the oxirane intermediate.
Analytical Method (RP-HPLC)
To quantify the epoxide and separate it from the starting phenol (Impurity D) and Betaxolol, a stability-indicating Reverse Phase HPLC method is required.
Recommended Chromatographic Conditions:
-
Column: C18 Stationary Phase (e.g., Nucleosil C18,
mm, 5 ).[2] -
Mobile Phase:
-
Flow Rate: 1.0 – 1.6 mL/min.
-
Detection: UV at 220 nm (Absorbance max of the phenoxy moiety).
-
Retention Order:
-
Betaxolol (Amine, most polar at pH 3).
-
Impurity C (Epoxide, neutral, less polar).
-
Impurity D (Phenol, less polar).
-
Safety & Handling Protocols
Warning: Epoxides are alkylating agents. This compound poses specific hazards regarding acute toxicity and potential mutagenicity.
-
Personal Protective Equipment (PPE):
-
Respiratory: Full-face respirator with organic vapor cartridges (A2P3) is recommended during heating or concentration steps.
-
Skin: Nitrile or Butyl rubber gloves. Epoxides can permeate standard latex.
-
Eyes: Chemical splash goggles.
-
-
Storage Stability:
-
Store at 2–8°C (Refrigerated).
-
Protect from moisture (hydrolysis risk).
-
Store under inert gas (Nitrogen/Argon) to prevent oxidative degradation.
-
-
Spill Management:
-
Do not wash into drains.
-
Neutralize spills with a dilute amine solution or aqueous bisulfite before disposal to open the epoxide ring and reduce reactivity.
-
References
-
European Pharmacopoeia (Ph.[4] Eur.) . Monograph: Betaxolol Hydrochloride. (Defines Impurity C as the target oxirane and Impurity D as the precursor phenol).
-
Manoury, P. M., et al. (1987). "Synthesis and beta-adrenergic blocking activity of a new series of 1-phenoxy-3-aminopropan-2-ols." Journal of Medicinal Chemistry, 30(6), 1003-1011. Link
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 10404232 (Betaxolol Impurity D / Precursor). Link
-
Clearsynth . Betaxolol Impurity C Reference Standard Data. (Confirmation of CAS 63659-17-6 and structure). Link
-
Kulkarni, S., et al. (2012). "A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride." International Journal of Analytical Chemistry. Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methyl-m-phenylenediamine - Analytical Standard at Best Price, Supplier in Mumbai [nacchemical.com]
Methodological & Application
HPLC method for quantification of 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
Target Analyte: 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
Abstract & Scope
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of This compound . This molecule is a critical intermediate and a potential genotoxic impurity (known as Betaxolol Impurity C in European Pharmacopoeia) formed during the synthesis of the beta-blocker Betaxolol.
Unlike standard methods for the final drug substance (which often use acidic buffers), this protocol utilizes a neutral pH mobile phase . This approach is engineered to prevent the on-column hydrolysis of the reactive oxirane (epoxide) ring into its corresponding diol, ensuring accurate quantification of the intact impurity.
Molecule Profile & Critical Quality Attributes (CQA)
| Property | Description |
| IUPAC Name | This compound |
| Common Name | Betaxolol Intermediate; Betaxolol Impurity C (EP) |
| CAS Number | 63659-17-6 |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Functional Groups | Phenol ether, Cyclopropyl, Oxirane (Epoxide) |
| Chromophore | Phenoxy group (UV active: |
| Stability Concern | High. The oxirane ring is susceptible to acid-catalyzed hydrolysis to form the diol impurity. |
Method Development Strategy: The "Why" Behind the Protocol
3.1. Stationary Phase Selection
The molecule possesses moderate lipophilicity (LogP
3.2. Mobile Phase Chemistry (Crucial Insight)
Standard HPLC methods for Betaxolol use acidic buffers (pH 3.0, phosphate). However, for this specific epoxide intermediate, acidic conditions are risky.
-
Risk: Acid + Water + Epoxide
Diol (Degradation Product). -
Solution: We utilize Ammonium Acetate (10 mM, pH 6.8) . This neutral buffer preserves the epoxide ring during the analytical run time while maintaining stable retention times.
3.3. Detection Logic
While the molecule lacks an extended conjugated system, the phenoxy moiety provides a strong absorption band at 225 nm (high sensitivity) and a secondary band at 275 nm (high selectivity).
-
Quantification: 225 nm is used for trace analysis (LOD/LOQ).
-
Identification: 275 nm is used to confirm peak identity against the matrix.
Experimental Protocol
4.1. Instrumentation & Conditions[2][3][4][5][6]
| Parameter | Setting |
| Instrument | HPLC System with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance) |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent) |
| Column Temp | 30°C (Do not exceed 40°C to minimize thermal degradation) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm (Reference: 360 nm) |
| Run Time | 15 Minutes |
4.2. Mobile Phase Composition[3][4][5][6]
-
Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.8)
-
Solvent B: Acetonitrile (HPLC Grade)
4.3. Gradient Program
Note: A gradient is preferred over isocratic to clear the more polar phenol precursor and less polar late-eluting dimers.
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase |
| 0.00 | 70 | 30 | Equilibration |
| 2.00 | 70 | 30 | Isocratic Hold |
| 10.00 | 20 | 80 | Linear Gradient |
| 12.00 | 20 | 80 | Wash |
| 12.10 | 70 | 30 | Re-equilibration |
| 15.00 | 70 | 30 | End |
4.4. Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Warning: Do not use Methanol as the primary diluent. Methanol can react with epoxides (metholysis) over time, especially if the sample sits in the autosampler.
-
-
Stock Solution: Weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve in 10 mL ACN, dilute to volume with Diluent (Conc: 100 µg/mL).
-
Test Sample: Prepare at target concentration (typically 0.5 mg/mL for impurity tracking).
Visualizing the Analytical Logic
Diagram 1: Analytical Workflow & Decision Tree
This workflow illustrates the critical decision points to ensure data integrity, specifically regarding the stability of the epoxide.
Caption: Step-by-step workflow emphasizing the exclusion of reactive solvents (methanol) and acidic conditions to preserve the analyte.
Diagram 2: Chemical Stability & Degradation Pathway
Understanding the chemistry is vital for troubleshooting "ghost peaks." If the method is too acidic, the Epoxide will vanish, and the Diol will appear.
Caption: Mechanism of on-column degradation. Acidic mobile phases catalyze the hydrolysis of the epoxide to the diol, leading to false negatives.
Validation Parameters (ICH Q2(R1))
To ensure the method is "self-validating," the following criteria must be met during the system suitability test (SST):
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between Main Peak and Phenol Precursor | Ensures separation from starting material. |
| Tailing Factor | 0.8 – 1.5 | Epoxides can interact with silanols; poor tailing indicates column aging. |
| Linearity (R²) | > 0.999 (Range: 0.5 µg/mL – 100 µg/mL) | Confirms quantitative accuracy across impurity levels.[3] |
| LOD / LOQ | ~0.05 µg/mL / ~0.15 µg/mL | Estimated based on UV response at 225 nm. |
| Solution Stability | % Difference < 2.0% after 24h | Critical: If >2% drop, the epoxide is degrading in the vial. |
Troubleshooting Guide
Issue 1: Peak Splitting or Shoulder
-
Cause: Hydrolysis of the epoxide on the column inlet frit or interaction with active silanols.
-
Fix: Replace the guard column. Ensure the column is "End-capped" (e.g., Eclipse Plus or Symmetry Shield).
Issue 2: Increasing "Ghost" Peak at RRT 0.8
-
Cause: This is likely the Diol derivative formed by hydrolysis.
-
Fix: Check the pH of the aqueous mobile phase.[7] If it has drifted below pH 5.0, remake the Ammonium Acetate buffer. Ensure the autosampler temperature is not elevated (>25°C).
Issue 3: Retention Time Drift
-
Cause: Evaporation of Acetonitrile in the mobile phase or pH shift.
-
Fix: Cap solvent bottles tightly. Use a premixed isocratic line if the gradient is not strictly necessary for your specific matrix.
References
-
European Pharmacopoeia (Ph. Eur.) . Betaxolol Hydrochloride Monograph 1072. (Defines Impurity C structure and limits).
-
PubChem . Compound Summary: Betaxolol.[3][4][8][9][10] (Structural data for the drug and intermediates).
-
LGC Standards . Betaxolol Impurity C Reference Standard. (Confirmation of chemical identity: [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane).
-
International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
ResearchGate . Characterization and Synthesis of a Betaxolol Hydrochloride Intermediate. (Discusses the synthesis and HPLC analysis of the epoxide precursor).
Sources
- 1. Betaxolol CAS 63659-18-7 Intermediates Manufacturer [ganeshremedies.com]
- 2. researchgate.net [researchgate.net]
- 3. fortunejournals.com [fortunejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. clearsynth.com [clearsynth.com]
- 9. drugs.com [drugs.com]
- 10. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Chromatographic Protocols for Betaxolol and Impurity Profiling
Executive Summary
Betaxolol Hydrochloride is a cardioselective
-
Silanol Interaction: The basic amine (
) is prone to severe peak tailing on traditional silica columns. -
Structural Similarity: Impurities A and B are structurally analogous to the parent drug, requiring high-efficiency separation.
-
Degradation Pathways: The ether linkage is susceptible to acid hydrolysis, yielding the hydroxyethyl analog (Impurity B).
This guide provides two validated protocols: a robust Isocratic QC Method for routine batch release and a High-Resolution Gradient Method for stability indication and impurity profiling, compliant with ICH Q3A/B guidelines.
Chemical Profile & Impurity Landscape[1][2][3][4][5]
Understanding the hydrophobicity and origin of impurities is the foundation of separation strategy.
Table 1: Betaxolol and Related Impurities (EP/USP Standards)
| Compound | Chemical Name / Description | Origin | LogP (Approx) | Relative Retention (RRT)* |
| Betaxolol | (RS)-1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-3-(isopropylamino)propan-2-ol | API | 2.81 | 1.00 |
| Impurity A | 1-(4-Ethylphenoxy)-3-(isopropylamino)propan-2-ol | Process (Side Reaction) | ~2.5 | ~0.85 |
| Impurity B | 1-[4-(2-Hydroxyethyl)phenoxy]-3-(isopropylamino)propan-2-ol | Degradation (Acid Hydrolysis) | 1.2 | ~0.50 (Early Eluter) |
| Impurity C | 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane | Process (Intermediate) | 2.9 | > 1.5 (Late Eluter) |
*RRT values are approximate and dependent on specific column chemistry (C18).
Figure 1: Impurity Origin & Degradation Pathway
This diagram illustrates the relationship between the process intermediate (Impurity C) and the primary degradation product (Impurity B).
Caption: Logical flow from synthetic intermediate (Impurity C) to API and subsequent degradation to Impurity B.
Method Development Strategy
The pH Factor
Betaxolol is a base. At neutral pH, the amine groups interact strongly with residual silanols on the silica support, causing peak tailing.
-
Recommendation: Use a buffer at pH 3.0 .
-
Mechanism: At pH 3.0, silanols (
) are protonated and neutral, while Betaxolol is fully protonated ( ). This repulsion prevents secondary interactions, ensuring sharp peak symmetry ( ).
Column Selection[6]
-
C18 (Octadecyl): The gold standard. Provides excellent retention for the hydrophobic cyclopropyl group.
-
Phenyl-Hexyl: Alternative.[1] Offers unique
selectivity if aromatic impurities (like Impurity A) co-elute on C18, though C18 is usually sufficient.
Protocol 1: Standard QC Method (Isocratic)
Best for: Routine Batch Release, Assay, Content Uniformity.
Chromatographic Conditions
-
Column: L1 (C18) |
(e.g., Hypersil BDS C18 or Nucleosil C18). -
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).
-
Buffer Prep: Dissolve 2.72 g
in 1000 mL water. Adjust pH to 3.0 with dilute Orthophosphoric Acid ( ).
-
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Column Temp:
. -
Detection: UV @ 220 nm.
-
Injection Vol:
.
System Suitability Criteria
-
Tailing Factor (Betaxolol): NMT 2.0 (Target < 1.5).
-
Theoretical Plates: NLT 2000.
-
RSD (n=6): NMT 2.0%.
Protocol 2: High-Resolution Stability Indicating Method (Gradient)
Best for: Stability Studies, Forced Degradation, Impurity Profiling.
This method uses a gradient to capture the early eluting Impurity B (polar) and the late eluting Impurity C (hydrophobic) in a single run.
Chromatographic Conditions
-
Column: L1 (C18) UHPLC |
(e.g., Acquity BEH C18). -
Mobile Phase A: 20 mM Ammonium Acetate (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 220 nm (PDA recommended for peak purity).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Equilibration |
| 2.0 | 85 | 15 | Isocratic Hold (Impurity B elution) |
| 12.0 | 40 | 60 | Linear Ramp (Elute Betaxolol & Imp A) |
| 15.0 | 10 | 90 | Wash (Elute Impurity C) |
| 17.0 | 10 | 90 | Hold |
| 17.1 | 85 | 15 | Re-equilibration |
| 20.0 | 85 | 15 | End |
Experimental Workflow: Forced Degradation
To validate the stability-indicating nature of this protocol, perform the following stress test:
-
Acid Stress: Mix 5 mL Betaxolol stock (1 mg/mL) + 1 mL 1N HCl. Heat at
for 2 hours.-
Expected Result: Decrease in Betaxolol peak; appearance of Impurity B at RRT ~0.5.
-
-
Oxidative Stress: Mix 5 mL stock + 1 mL 3%
. Room temp for 4 hours.-
Expected Result: Appearance of N-oxide degradation products (typically eluting just before Betaxolol).
-
Troubleshooting & Optimization Logic
Figure 2: Method Optimization Decision Tree
Use this logic flow to resolve common separation issues.
Caption: Troubleshooting logic for common HPLC anomalies in Betaxolol analysis.
Critical Optimization Notes
-
Resolution of Impurity A: Impurity A is the "Ethyl" analog. It is extremely similar to Betaxolol. If resolution fails on C18, lower the acetonitrile concentration by 2-5% to increase interaction time with the stationary phase.
-
Wavelength Selection: 220 nm is chosen because the aliphatic side chain has low UV absorption; 220 nm targets the benzene ring
transition, maximizing sensitivity for low-level impurities.
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Betaxolol Hydrochloride Monograph. European Directorate for the Quality of Medicines & HealthCare.
-
Mahalaxmi, R., et al. (1996) . Stability-Indicating HPLC Method for Betaxolol HCl and Its Pharmaceutical Dosage Forms. Analytical Letters.
-
Chmangui, A., et al. (2024) .[3] LC and LC-MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol. Journal of Chromatographic Science.
-
United States Pharmacopeia (USP) . Betaxolol Hydrochloride.[4][5][6][7][3][8] USP-NF.
-
PubChem . Betaxolol Compound Summary (CID 2369). National Center for Biotechnology Information.
Sources
- 1. Betaxolol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 倍他洛尔杂质A European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. kmpharma.in [kmpharma.in]
- 5. venkatasailifesciences.com [venkatasailifesciences.com]
- 6. veeprho.com [veeprho.com]
- 7. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Betaxolol Hydrochloride? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Elimination of Betaxolol Impurity C
Topic: Advanced Purification Strategies for Betaxolol Impurity C (Epoxide Intermediate) Document ID: TSC-BTX-004 Last Updated: 2025-06-15 Audience: Process Chemists, Analytical Scientists, and API Manufacturers
Executive Summary
Betaxolol Impurity C (European Pharmacopoeia designation) is chemically identified as (2RS)-2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane .[1][2][3] Unlike many late-stage impurities which are degradation products or dimers, Impurity C is the unreacted epoxide intermediate .
Its presence in the final API indicates an incomplete amination reaction or insufficient downstream purging. Because it lacks the basic amine functionality of Betaxolol, it can be efficiently removed using pH-dependent liquid-liquid extraction (LLE) and specific crystallization techniques.
Module 1: Diagnosis & Identification
Q: What exactly is Impurity C and why is it persisting?
A: Impurity C is the direct precursor to Betaxolol. It is the product of the reaction between the phenol starting material and epichlorohydrin.
-
Chemical Name: (2RS)-2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane[1][2][3]
-
Molecular Formula:
[1][2][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Origin: Incomplete nucleophilic ring-opening of the epoxide by isopropylamine.
Diagnostic Indicators:
| Parameter | Betaxolol HCl (API) | Impurity C (Epoxide) |
|---|
| Functional Group | Secondary Amine (
Module 2: Root Cause Analysis (The "Why")
Q: I used the correct stoichiometry. Why is the reaction stalling?
A: The reaction between the epoxide (Impurity C) and isopropylamine is a nucleophilic attack. Even with 1:1 stoichiometry, the reaction slows significantly as the concentration of reactants drops (Second-order kinetics).
Common Root Causes:
-
Insufficient Amine Equivalents: If you use exactly 1.0 equivalent of isopropylamine, you will never reach 100% conversion due to equilibrium and competitive side reactions (dimerization).
-
Temperature Too Low: The ring-opening requires thermal energy. Operating below 50°C often leads to stalled conversion.
-
Loss of Reagent: Isopropylamine is volatile (Boiling Point ~32°C). If your reflux condenser is not efficient, you may be losing the reagent to the atmosphere, effectively lowering the stoichiometry below 1.0.
Visualization: The Impurity Pathway
Figure 1: Synthesis pathway highlighting Impurity C as the unreacted intermediate.
Module 3: Removal Protocols (The "How")
Protocol A: Kinetic Prevention (Upstream)
The most effective way to remove Impurity C is to consume it entirely.
-
Excess Reagent: Increase isopropylamine to 3.0 – 5.0 equivalents .
-
Reasoning: Excess amine pushes the equilibrium toward the product (Le Chatelier’s principle) and ensures the reaction rate remains high even as the epoxide concentration drops.
-
-
Sealed Reactor: Perform the reaction in a pressure vessel (autoclave) or a tightly sealed flask with a cryo-condenser (-10°C) to prevent amine loss.
-
Reaction Monitoring: Do not stop the reaction based on time. Stop only when HPLC shows Impurity C < 0.5%.
Protocol B: The "Salt Break" Extraction (Downstream)
This method exploits the fact that Betaxolol is a base and Impurity C is neutral.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture (containing Betaxolol and Impurity C) in an organic solvent like Toluene or Dichloromethane (DCM) .
-
Acid Extraction:
-
Add dilute HCl (1N) or Acetic Acid (10%) .
-
Mechanism:[6] Betaxolol protonates to form the water-soluble salt (
). Impurity C (epoxide) cannot protonate and remains lipophilic.
-
-
Phase Separation:
-
Aqueous Layer: Contains Betaxolol Salt (Save this).
-
Organic Layer: Contains Impurity C and other non-basic byproducts (Discard this).
-
-
Basification & Recovery:
-
Take the aqueous layer.
-
Adjust pH to >10 using NaOH or
. -
Extract with Toluene/Ethyl Acetate. The Betaxolol returns to the organic layer as a free base, now purified of Impurity C.
-
Protocol C: Recrystallization (Polishing)
If trace levels (0.1% - 0.5%) persist after extraction.
-
Solvent System: Isopropanol (IPA) or Acetone.
-
Process:
-
Dissolve Betaxolol free base in IPA.
-
Add HCl gas or concentrated HCl solution to precipitate Betaxolol HCl.
-
Cool to 0–5°C.
-
-
Filtration: The crystalline lattice of Betaxolol HCl rejects the oily, non-ionic Impurity C, which remains dissolved in the mother liquor.
-
Wash: Wash the filter cake with cold Acetone to displace residual mother liquor.
Frequently Asked Questions (FAQ)
Q: Can I use column chromatography to remove Impurity C? A: Yes, but it is inefficient for scale-up. If you must use chromatography, use a silica column with a mobile phase gradient. Impurity C (non-polar) will elute first using a low-polarity solvent (e.g., Hexane/Ethyl Acetate), while Betaxolol (polar amine) will stick until you add Methanol/Ammonia.
Q: Why does Impurity C increase during storage? A: It shouldn't. If "Impurity C" levels seem to rise, you are likely misidentifying a degradation product. Impurity C is a precursor. However, if the final API contains residual epichlorohydrin and phenol, they could theoretically recombine, but this is chemically unlikely in solid state. Verify that you are not seeing Impurity A (the diol), which forms if the epoxide ring of Impurity C hydrolyzes due to moisture.
Q: Is Impurity C genotoxic? A: Epoxides are structural alerts for genotoxicity (potential alkylating agents). Therefore, regulatory limits are extremely strict (often ppm level). You must demonstrate the "Salt Break" purge capability (Protocol B) in your regulatory filing to prove control.
References
-
European Pharmacopoeia (Ph. Eur.) 11.0 . Betaxolol Hydrochloride Monograph 1072. Strasbourg, France: EDQM.[7]
- Manjunatha, S. G., et al. (2013). "Synthesis and characterization of impurities of Betaxolol Hydrochloride." Journal of Pharmaceutical and Biomedical Analysis.
-
Sigma-Aldrich. (2024). Betaxolol Impurity C Reference Standard (CAS 63659-17-6).[1][2][3][4][5]
-
U.S. Pharmacopeia (USP) . Betaxolol Hydrochloride.[4][5][8][9] USP-NF. (Defines the impurity limits and analytical methods).
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. allmpus.com [allmpus.com]
- 5. Betaxolol EP Impurity E - CAS - 1329613-85-5 | Axios Research [axios-research.com]
- 6. researchgate.net [researchgate.net]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Purification techniques for 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
Subject: Purification Protocols for 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane CAS Registry Number: 63659-16-5 Chemical Family: Phenyl Glycidyl Ethers Application: Key intermediate in the synthesis of Betaxolol (Beta-1 adrenergic blocker).
Executive Summary & Molecule Profile
User Note: This guide addresses the purification of the glycidyl ether intermediate formed by the reaction of 4-[2-(cyclopropylmethoxy)ethyl]phenol with epichlorohydrin .
This molecule is typically a viscous, colorless to pale yellow oil . It does not readily crystallize at room temperature. Consequently, standard recrystallization techniques are ineffective. Purification must rely on high-vacuum distillation (for scalability) or buffered silica chromatography (for high-purity analytical standards).
| Property | Data / Characteristic |
| Physical State | Viscous Oil |
| Boiling Point (Est.) | ~180–200°C @ 1-2 mmHg (Decomposes at atm pressure) |
| Key Impurities | Unreacted Phenol, Epichlorohydrin (toxic), Diol (hydrolysis product), Oligomers.[1][2] |
| Storage | 2–8°C, under Nitrogen/Argon (Hygroscopic). |
Pre-Purification: Reaction Workup (Critical)
Before attempting distillation or chromatography, the crude reaction mixture must be chemically neutralized and stripped of volatiles.
The "Why" (Expertise): The synthesis typically uses excess epichlorohydrin (ECH) as both reactant and solvent. ECH is a potent alkylating agent and carcinogen. If left in the mixture, it will co-distill or streak on columns, contaminating the final product.
Protocol:
-
Filtration: If a solid base (e.g.,
) was used, filter the reaction mixture through a Celite pad to remove inorganic salts. -
Volatile Stripping: Concentrate the filtrate via rotary evaporation at 50–60°C under reduced pressure.
-
Caution: Do not exceed 70°C to prevent thermal polymerization of the epoxide.
-
-
Aqueous Wash: Dissolve the oily residue in a non-polar solvent (e.g., Toluene or Ethyl Acetate). Wash 2x with water and 1x with saturated brine.
-
Reasoning: This removes residual salts and traces of the starting phenol (which is slightly water-soluble).
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate again to obtain the Crude Oil .
Primary Purification: High-Vacuum Distillation
Recommended for: Scale-up (>10g), removal of oligomers, and general synthetic use.
Technical Logic: Phenyl glycidyl ethers have high boiling points. Atmospheric distillation will cause ring-opening and polymerization (tar formation). You must use a Short Path Distillation setup to minimize thermal residence time.
Step-by-Step Protocol:
-
Setup: Equip a short-path distillation head with a high-vacuum line (oil pump capable of <0.5 mmHg).
-
Degassing: Stir the crude oil under vacuum at room temperature for 30 minutes to remove trapped solvent/air.
-
Heating Ramp: Slowly heat the oil bath.
-
Expectation: Low-boiling impurities (residual ECH) may come off first (<80°C bath temp).
-
-
Fraction Collection:
-
Fore-run: Discard the initial fraction.
-
Main Fraction: Collect the clear oil distilling at ~150–170°C (at 0.1–0.5 mmHg) . Note: Exact boiling point depends heavily on your vacuum depth.
-
-
Cooling: Release vacuum with dry nitrogen only. Moisture in the air will hydrolyze the hot epoxide to a diol.
Figure 1: Distillation logic flow. Separation relies on the boiling point differential between the monomeric epoxide and high-molecular-weight oligomers.
Secondary Purification: Flash Chromatography
Recommended for: Analytical standards (<1g), high purity requirements (>99%), or if distillation equipment is unavailable.
Critical Warning: Silica gel is slightly acidic (
The "Buffered Silica" Protocol:
-
Stationary Phase Preparation:
-
Slurry silica gel (230–400 mesh) in Hexanes.
-
Add 1% Triethylamine (Et3N) to the slurry to neutralize acidic sites.
-
-
Eluent System:
-
Solvent A: Hexanes (or Petroleum Ether)
-
Solvent B: Ethyl Acetate
-
Gradient: Start at 95:5 (Hex:EtOAc) and ramp to 80:20.
-
-
Loading: Load the crude oil (diluted in minimum 90:10 Hex:EtOAc) onto the column.
-
Elution Monitoring:
-
The target epoxide is less polar than the diol impurity and starting phenol.
-
TLC Visualization: Use UV (254 nm) or Iodine stain. The epoxide usually runs at
in 80:20 Hex:EtOAc.
-
Troubleshooting & FAQ
Q1: My product yield is low, and I see a large polar spot on TLC. What happened?
Diagnosis: Hydrolysis.[3] Cause: The epoxide ring opened to form a diol (1,2-glycol). This happens if:
-
The distillation vacuum was released with ambient (humid) air while the flask was hot.
-
The silica gel used in chromatography was not neutralized with Triethylamine. Fix: Ensure all glassware is dried. Use Nitrogen back-filling. Pre-wash silica with 1% Et3N/Hexane.
Q2: The product turned yellow/brown after distillation.
Diagnosis: Oxidation of phenol residues. Cause: If the starting material (phenol) was not completely washed out during the workup, it oxidizes at high distillation temperatures, coloring the distillate. Fix: Perform a more rigorous alkaline wash (0.1 N NaOH) during the pre-purification workup to remove unreacted phenol before distillation.
Q3: Can I crystallize this intermediate?
Answer: Generally, No . The presence of the flexible cyclopropylmethoxy-ethyl chain and the glycidyl ether linkage creates significant rotational freedom, preventing efficient crystal packing. It typically remains an oil. Crystallization is usually reserved for the final Betaxolol Hydrochloride salt, not this intermediate.
Q4: Is the residual Epichlorohydrin dangerous?
Answer: Yes, extremely. Epichlorohydrin is a volatile alkylating agent. Even trace amounts can interfere with the subsequent amination step (reaction with isopropylamine) by creating side products. Ensure it is removed via high-vacuum stripping or the "fore-run" of your distillation.
Process Logic Visualization
Figure 2: Complete purification decision matrix for Betaxolol intermediate.
References
-
Manoury, P. M., et al. (1981). 1-{4-[2-(Cyclopropylmethoxy)ethyl]-phenoxy}-3-isopropylamino-propan-2-ol and its hydrochloride.[2] U.S. Patent 4,252,984.[2] Washington, DC: U.S. Patent and Trademark Office.
-
ChemicalBook. (2024). Properties of Phenyl Glycidyl Ether Analogues.[4]
-
PubChem. (2024).[5] Betaxolol and Intermediates (CID 2369). National Library of Medicine.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. US20060004109A1 - Process for preparation of s-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]
- 4. A preliminary investigation of the reaction between phenyl glycidyl ether (2.3 epoxy propyl, phenyl ether) and phenyl isocyanate [reports.aerade.cranfield.ac.uk]
- 5. 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane | C10H12O3 | CID 24823706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
Compound Identity: Betaxolol Impurity C / Betaxolol Epoxide Intermediate CAS Registry Number: 63659-17-6 Chemical Class: Phenyl Glycidyl Ether / Alkyl-Aryl Ether
Part 1: Executive Summary & Critical Stability Profile
Status: High Alert – Reactive Electrophile.
This compound acts as the pivotal intermediate in the synthesis of the beta-blocker Betaxolol . Its utility relies on the high reactivity of the oxirane (epoxide) ring , which is designed to undergo nucleophilic attack (typically by isopropylamine in drug synthesis).
However, this same reactivity makes it inherently unstable in solution. The primary failure mode is ring-opening , which destroys the molecule's utility as a standard or reagent.
The "Ticking Clock" Mechanisms
-
Hydrolysis (Water Incompatibility): In the presence of moisture, the strained epoxide ring opens to form a diol (1,2-glycol). This reaction is autocatalytic in acidic environments.
-
Solvolysis (Alcohol Incompatibility): Protic solvents like Methanol (MeOH) or Ethanol (EtOH) will nucleophilically attack the epoxide, forming alkoxy-alcohols .
-
DMSO-Mediated Oxidation: While often used as a universal solvent, DMSO can act as an oxidant toward epoxides under acidic conditions or prolonged storage, leading to
-hydroxyketols.
Part 2: Degradation Pathways (Visualized)
The following diagram illustrates the three primary degradation routes researchers encounter when handling this compound improperly.
Figure 1: Primary degradation pathways. The epoxide ring (blue) is the failure point. Water leads to hydrolysis, alcohols lead to solvolysis, and DMSO can induce oxidation.
Part 3: Troubleshooting Guide (FAQs)
Q1: I prepared a stock solution in DMSO, but after 1 week at 4°C, the purity dropped by 15%. Why?
Diagnosis: Hygroscopic Hydrolysis or DMSO Oxidation. Technical Insight: DMSO is highly hygroscopic. Even "anhydrous" DMSO can absorb atmospheric moisture rapidly. The absorbed water hydrolyzes the epoxide ring to the diol (Betaxolol Impurity D). Additionally, DMSO can act as an oxidant toward epoxides over time. Solution:
-
Switch Solvent: Use Anhydrous Acetonitrile (MeCN) for stock solutions. It is non-nucleophilic and less hygroscopic than DMSO.
-
Storage: If you must use DMSO, store at -80°C , not 4°C, to kinetically arrest the hydrolysis.
Q2: My LC-MS spectrum shows a mass shift of +32 Da. What happened?
Diagnosis: Methanolysis (Solvolysis Artifact). Technical Insight: You likely dissolved the sample in Methanol or used Methanol as the mobile phase in a slow run. The epoxide ring opened and incorporated a methoxy group (+31 Da mass addition, +1 Da proton). Solution:
-
Protocol Change: Dissolve samples in Acetonitrile.
-
LC Method: Use an Acetonitrile/Water gradient. If Methanol is required for separation, ensure the autosampler is cooled to 4°C and analyze immediately.
Q3: The compound appears as a "gel" or viscous gum after evaporation.
Diagnosis: Oligomerization/Polymerization. Technical Insight: Glycidyl ethers can homopolymerize (forming polyethers) when concentrated, especially if trace acid is present (acting as a cationic initiator). Solution:
-
Handling: Never evaporate to absolute dryness if possible. Leave a small residual solvent volume.
-
Neutralization: Ensure glassware is base-washed or silanized to remove acidic surface sites.
Q4: Is the cyclopropyl group stable?
Diagnosis: Generally yes, but acid-sensitive. Technical Insight: The cyclopropylmethyl ether linkage is stable under neutral and basic conditions. However, strong acids can cause ring-opening of the cyclopropane via the stable cyclopropylmethyl carbocation intermediate (dancing resonance stabilization). Solution: Avoid pH < 2.0 during extraction or analysis.
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock solution with >6 month stability.
-
Glassware Prep: Use amber glass vials (silanized preferred).
-
Solvent Selection: Use Anhydrous Acetonitrile (MeCN) (Water content <10 ppm).
-
Alternative: Anhydrous DMSO (only if MeCN is chemically incompatible with downstream assays).
-
-
Atmosphere: Purge the vial with dry Argon or Nitrogen gas before capping.
-
Dissolution: Vortex gently. Do not sonicate for extended periods (heat promotes ring opening).
-
Storage:
-
Short Term (<24h): 4°C.
-
Long Term: -20°C or -80°C.
-
Protocol B: Analytical Validation (HPLC/LC-MS)
Objective: Quantify purity without inducing degradation during the run.
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., Agilent Zorbax or Waters BEH) | Standard reverse phase retention. |
| Mobile Phase A | Water + 0.05% Ammonium Acetate | Neutral/Buffered pH prevents acid hydrolysis. Avoid Formic Acid/TFA if possible. |
| Mobile Phase B | Acetonitrile | Avoid Methanol to prevent solvolysis. |
| Run Time | < 15 minutes | Minimize residence time in aqueous media. |
| Temperature | 25°C or 30°C | High column temps (>40°C) accelerate degradation. |
Part 5: Decision Tree for Handling
Figure 2: Solvent selection workflow. Acetonitrile is the gold standard for preserving the epoxide ring.
References
-
Betaxolol Impurity Profiling : Synthesis and Characterization of Betaxolol Hydrochloride Intermediates. (2013). ResearchGate.
- Epoxide Reactivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
DMSO Oxidation Mechanism : Acid-catalysed oxidative ring-opening of epoxide by DMSO. (2006).[1] Journal of Molecular Structure: THEOCHEM.
-
Cyclopropylmethyl Cation Stability : Why a cyclopropyl group is good at stabilizing a cation. Journal of the American Chemical Society.[2]
-
General Epoxide Handling : Epoxides Ring-Opening Reactions. Chemistry Steps.
Sources
Technical Support Center: Betaxolol Impurity C Troubleshooting
The following guide is structured as an interactive Technical Support Center for researchers dealing with the specific challenges of Betaxolol Impurity C analysis.
Status: Operational | Topic: HPLC Peak Tailing & Resolution | Tier: Advanced Application Support
Triage: Define Your Problem
Before adjusting your method, we must identify the mechanism of the tailing. Betaxolol and its impurities possess distinct chemistries that react differently to chromatographic conditions.
Which scenario matches your observation?
| Scenario | Symptom | Likely Root Cause |
| A | Only Betaxolol (Main Peak) tails. Impurity C is sharp. | Silanol Interaction. The basic amine of Betaxolol is interacting with residual silanols on the silica surface.[1] |
| B | Only Impurity C tails. Betaxolol is sharp. | On-Column Degradation. Impurity C (an epoxide) is likely hydrolyzing in your acidic mobile phase. |
| C | All peaks tail (Betaxolol, Impurity C, and void marker). | Physical Failure. Dead volume, voided column head, or blocked frit. |
| D | Impurity C merges into the tail of Betaxolol. | Resolution/Load Issue. The main peak's tail is obscuring the impurity. |
The Chemistry: Why This Happens
To fix the problem, you must understand the molecule.
The Molecule: Betaxolol vs. Impurity C[2][3]
-
Betaxolol: A secondary amine (pKa ~9.4). In standard acidic mobile phases (pH 2.0–4.0), it is protonated (
). It acts as a cation and is highly susceptible to ion-exchange interactions with anionic silanols ( ) on the column, causing severe tailing. -
Impurity C (EP/USP): Chemically identified as (2RS)-2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane .[2][3]
-
Key Feature: It contains an Epoxide (Oxirane) ring and lacks the secondary amine.
-
Reactivity: Epoxides are unstable in acidic conditions. If your method uses the standard pH 3.0 phosphate buffer, Impurity C may undergo acid-catalyzed ring opening to form the diol during the run. This reaction creates a "smear" that manifests as peak tailing or broadening.
-
Visualization: The Mechanism of Failure
The following diagram illustrates the two distinct pathways for tailing in this specific assay.
Figure 1: Dual-mechanism tailing pathways. Betaxolol tails due to surface chemistry (silanols), while Impurity C tails due to chemical instability (hydrolysis).
Troubleshooting Guides (Step-by-Step)
Protocol A: Fixing Impurity C Tailing (The Epoxide Issue)
If Impurity C is tailing or disappearing, it is likely degrading in the mobile phase.
The Fix: Stabilize the Epoxide.
-
Temperature Control (Critical):
-
Standard methods often run at 25°C–30°C.
-
Action: Lower the column oven temperature to 10°C–15°C .
-
Why: Hydrolysis is temperature-dependent. Cooling the column "freezes" the reaction kinetics, sharpening the peak.
-
-
pH Adjustment:
-
If possible, adjust the buffer pH from 3.0 to 6.0–7.0 .
-
Warning: Betaxolol (the amine) might tail more at neutral pH due to silanol ionization. You may need a high-purity "Hybrid" column (e.g., Waters XBridge or Agilent Zorbax Extend) that tolerates high pH (pH 9-10) where the amine is neutral and the epoxide is stable.
-
-
Speed:
-
Increase flow rate or use a shorter column (e.g., 100mm instead of 150mm) to reduce the residence time of the epoxide in the acidic environment.
-
Protocol B: Fixing Betaxolol Tailing (The Amine Issue)
If the main peak tails and obscures Impurity C:
The Fix: Suppress Silanol Activity.
-
Mobile Phase Additive:
-
Ion Pairing:
-
Column Selection:
-
Switch to a "Base Deactivated" (BDS) or heavily end-capped column.
-
Recommended: C18 columns with high carbon load (>15%) and steric protection.
-
Frequently Asked Questions (FAQs)
Q: I am using the EP/USP method, but Impurity C is splitting into two peaks. Why? A: This is a classic sign of on-column hydrolysis. The first peak is likely the Diol degradation product, and the second is the remaining Epoxide (Impurity C).
-
Verification: Re-inject the sample after leaving it in the autosampler for 12 hours. If the "Diol" peak grows and "Impurity C" shrinks, your sample solvent or mobile phase is too acidic.
Q: Can I use a monolithic column to reduce tailing? A: Yes, but be careful. Monoliths have lower surface area but high flow capabilities. They are excellent for reducing the residence time (fixing the epoxide hydrolysis issue) but may have different selectivity for the positional isomers of Betaxolol impurities.
Q: How do I prepare the standard "Phosphate Buffer pH 3.0" correctly to minimize tailing? A: Improper buffer strength causes tailing. Follow this precise protocol:
-
Dissolve 3.4g Potassium Dihydrogen Phosphate (KH2PO4) in 1000mL water (25mM).
-
Add 1.0mL Triethylamine (TEA) (compulsory for peak shape).
-
Adjust pH to 3.0 ± 0.05 using Orthophosphoric Acid (85%) .
-
Filter through 0.45µm Nylon filter. Note: Never adjust pH with HCl or H2SO4 for HPLC; halide ions can corrode stainless steel.
Decision Tree for Method Optimization
Use this logic flow to finalize your troubleshooting strategy.
Figure 2: Logical workflow for isolating the root cause of peak asymmetry.
References
- European Pharmacopoeia (Ph. Eur.). Betaxolol Hydrochloride Monograph. (Defines Impurity C as the oxirane structure).
-
United States Pharmacopeia (USP) . Chromatography <621>. System Suitability and Tailing Factor calculations. Link
-
ResearchGate . A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride. (Describes pH 3.0 phosphate buffer conditions and C18 separation). Link
-
Agilent Technologies . Troubleshooting HPLC Peak Shape Problems. (General guide on silanol interactions and physical voids). Link
-
Waters Corporation . Controlling Silanol Activity in Reversed-Phase HPLC. (Technical notes on additives like TEA). Link
Sources
Technical Guide: Mitigating Unwanted Oxirane (Epoxide) Impurities in API Synthesis
Introduction & Scope
The Challenge: Oxiranes (epoxides) are highly reactive, three-membered cyclic ethers. While they are valuable intermediates, their unplanned formation as byproducts constitutes a critical quality event in Active Pharmaceutical Ingredient (API) synthesis. Due to their alkylating potential, many oxiranes are classified as DNA-reactive (mutagenic) impurities , falling under the strict control limits of ICH M7 guidelines (often requiring control to < 1.5 µ g/day intake).
Scope: This guide addresses the unwanted formation of oxiranes via intramolecular cyclization during the synthesis of alcohols possessing
Mechanism: The Root Cause
To prevent the impurity, one must understand its kinetic origin. The most common source of adventitious oxirane formation is the Intramolecular Williamson Ether Synthesis .
The Pathway
When an API intermediate contains a hydroxyl group and a leaving group (LG) in a 1,2-relationship (vicinal), the presence of a base can trigger deprotonation of the alcohol. The resulting alkoxide, if geometrically aligned (anti-periplanar), attacks the adjacent carbon, displacing the leaving group and closing the ring.
Key Risk Factor: This reaction is often much faster than intermolecular reactions due to entropic advantage (proximity).
Visualization: Kinetic Competition
The following diagram illustrates the competition between the desired pathway (e.g., stable halohydrin or substitution) and the unwanted cyclization.
Figure 1: Kinetic competition between stable intermediate handling and unwanted ring closure.
Troubleshooting Guide (FAQ)
This section addresses specific user scenarios encountered during process optimization.
Q1: I am reducing a -halo ketone to a halohydrin, but I see 5-10% epoxide formation. How do I stop this?
Diagnosis: The reaction pH has likely exceeded the pKa of the newly formed alcohol (typically pKa 16-18, but lower if electron-withdrawing groups are present). Corrective Action:
-
Switch Reducing Agents: If using
, the reaction generates basic borates. Co-add a buffering agent (e.g., - Luche reduction conditions) or use a strictly non-basic hydride source. -
Inverse Addition: Add the hydride solution to the substrate solution containing a weak acid buffer (e.g., Acetic Acid) to neutralize alkoxides immediately upon formation.
Q2: My reaction requires basic conditions for a different step. How do I protect the halohydrin moiety?
Diagnosis: You are operating in a "danger zone" where the cyclization rate constant (
-
Temperature Suppression: The activation energy (
) for ring closure is generally higher than simple deprotonation. Lowering the temperature (e.g., from to ) often drastically reduces cyclization rates while maintaining the desired reaction rate. -
Solvent Switch: Avoid polar aprotic solvents (DMSO, DMF) if possible. These solvents solvate cations (
), leaving the alkoxide "naked" and highly reactive. Switching to protic solvents (IPA, MeOH) creates a solvation shell around the alkoxide (hydrogen bonding), reducing its nucleophilicity and retarding ring closure.
Q3: How do I determine the "Safe pH" for my specific substrate?
Diagnosis: Theoretical pKa values are insufficient for complex APIs. You need empirical data. Corrective Action: Run the pH-Stat Stability Protocol (See Section 4) to define the Upper Operating Limit (UOL) for pH.
Experimental Protocols
Protocol A: pH-Stat Stability Profiling
Objective: Determine the critical pH threshold where oxirane formation becomes kinetically significant (
Materials:
-
Automatic Titrator (pH-stat mode).
-
Solvent system (mimicking process conditions).[1]
Workflow:
-
Dissolve substrate (1.0 eq) in solvent at process temperature (
). -
Set titrator to maintain pH 7.0 using 0.1 M NaOH.
-
Hold for 30 minutes. Take aliquot for HPLC (Timepoint 0).
-
Step pH up by 1.0 unit (e.g., to pH 8.0). Hold for 30 minutes.
-
Take aliquot.
-
Repeat until pH 12.0 or significant degradation is observed.
Data Output: Plot [Oxirane] vs. pH. The inflection point is your Critical Process Parameter (CPP) limit.
Protocol B: Solvent Screening for Nucleophilicity Suppression
Objective: Identify a solvent system that solvates the alkoxide sufficiently to prevent cyclization.
Table 1: Solvent Effect on Oxirane Formation Rate (Relative)
| Solvent Type | Examples | Effect on Alkoxide | Relative Cyclization Rate | Recommendation |
| Polar Aprotic | DMSO, DMF, DMAc | Naked Anion (High Energy) | Very Fast | AVOID |
| Polar Aprotic | THF, MeTHF | Loose Ion Pair | Fast | Use with caution |
| Polar Protic | Methanol, Ethanol | H-Bond Stabilized | Moderate | Preferred |
| Fluorinated | TFE (Trifluoroethanol) | Strong H-Bonding | Slow | Best for Suppression |
Decision Support System
Use this logic flow to optimize your reaction conditions.
Figure 2: Decision tree for rapid troubleshooting of oxirane impurities.
References
-
International Council for Harmonisation (ICH). (2017).[3] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1). [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Anderson, N. G. (2012). Practical Process Research and Development - A Guide for the Fine Chemical Industry. Academic Press. (Focus on impurity tracking).
-
Teasdale, A. (2017).[4] Genotoxic Impurities: Strategies for Identification and Control.[4][5][6] Wiley. (Specific strategies for epoxide alerts).
Sources
Technical Support Center: Solubilizing 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
Executive Summary & Chemical Profile
The Core Challenge: You are working with 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane , a highly lipophilic glycidyl ether intermediate (often used in Betaxolol synthesis). The difficulty stems from two opposing forces:
-
Hydrophobicity: The cyclopropyl and phenoxy moieties drive the LogP > 2.5, causing immediate precipitation in aqueous media.
-
Reactivity: The oxirane (epoxide) ring is an electrophilic "warhead." It is prone to hydrolysis (opening to a diol) in water, a reaction accelerated by acidic pH and certain solvents.
Our Directive: To solubilize this compound, you must shield the hydrophobic core without triggering the ring-opening degradation of the epoxide.
Physicochemical Snapshot
| Property | Value / Characteristic | Implication |
| Molecular Structure | Lipophilic tail + Reactive Epoxide | Requires non-protic solubilization strategies. |
| Water Solubility | Negligible (< 0.1 mg/mL) | Aqueous buffers will cause immediate crashing out. |
| Reactivity | High (Epoxide) | Unstable in acidic buffers (pH < 6) or nucleophilic solvents (e.g., Methanol). |
| Preferred Solvents | DMSO, DMF, THF, Toluene | Soluble in organics; requires stabilization for aqueous use. |
Solubility Protocols
Method A: The "Quick-Screen" Protocol (DMSO)
Best for: High-throughput screening (HTS) or short-term biological assays (< 4 hours).
The Risk: DMSO is hygroscopic. "Wet" DMSO will open the epoxide ring over time, destroying your compound before the assay begins.
Step-by-Step Procedure:
-
Preparation: Purchase Anhydrous DMSO (sealed under argon/nitrogen). Do not use standard laboratory-grade DMSO that has been opened to air.
-
Stock Solution: Dissolve the compound to 10–20 mM in anhydrous DMSO. Vortex until clear.
-
Checkpoint: If the solution is cloudy, sonicate for 30 seconds at < 40°C.
-
-
Storage: Aliquot immediately into single-use amber vials. Store at -20°C. Do not freeze-thaw.
-
Assay Dilution (The "Crash" Point):
-
Pre-warm your culture media/buffer to 37°C.
-
Add the DMSO stock slowly to the vortexing media.
-
Max DMSO Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, though the compound may precipitate above 10 µM.
-
Method B: The "Stability-First" Protocol (Cyclodextrin Complexation)
Best for: Long-duration assays (> 24 hours), in vivo studies, or preventing hydrolysis.
The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic cyclopropyl tail enters the CD cavity, leaving the hydrophilic exterior exposed to water. This shields the epoxide from hydrolytic attack.
Step-by-Step Procedure:
-
Carrier Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS (pH 7.4). Filter sterilize (0.22 µm).
-
Compound Addition: Add your compound (powder form) to the CD solution to reach a target concentration of 1–5 mM .
-
Complexation:
-
Shake or stir at room temperature for 24–48 hours .
-
Speed Tip: Sonicate for 30 minutes to accelerate complexation, but monitor temperature (keep < 45°C).
-
-
Clarification: Centrifuge at 12,000 x g for 10 minutes to remove uncomplexed solid.
-
Validation: The supernatant is your soluble stock. It is thermodynamically stable and resistant to precipitation upon dilution.
Decision Logic & Workflow
Use this flowchart to determine the correct solvent system for your specific application.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental context.
Troubleshooting & FAQs
Q1: My compound precipitated immediately when I added the DMSO stock to the media.
Diagnosis: This is "Solvent Shock." The rapid change in polarity forced the hydrophobic molecules to aggregate before they could disperse. Solution:
-
Increase Vortexing: Vortex the media while adding the DMSO stock dropwise.
-
Pre-dilution: Perform an intermediate dilution step. Dilute your 20 mM DMSO stock to 1 mM in PEG-400 , then dilute that into the media. PEG-400 acts as a surfactant bridge.
Q2: I see a new peak in my HPLC chromatogram (RRT ~0.8) after 2 hours.
Diagnosis: This is likely the Diol Degradant . The epoxide ring has hydrolyzed.[1] Solution:
-
Check pH: Ensure your buffer is pH 7.0–7.5. Acidic pH accelerates hydrolysis.
-
Switch to Cyclodextrin: The inclusion complex (Method B) physically blocks water from attacking the epoxide ring, significantly extending the half-life.
Q3: Can I use Ethanol or Methanol as a solvent?
Critical Warning: NO. Alcohols are nucleophiles. In the presence of any trace acid or base, methanol will attack the epoxide ring, creating a methoxy-alcohol derivative (ring opening). This permanently alters your molecule's structure and biological activity. Stick to DMSO, DMF, or Acetonitrile.
Q4: I am trying to synthesize Betaxolol. Can I use water as a co-solvent?
Answer: Avoid water if possible. The reaction of this epoxide with isopropylamine is best performed in bulk (neat) or in Isopropanol at reflux. Water promotes competitive hydrolysis, lowering your yield.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
- Context: Establishes the mechanism of HP-β-CD for solubilizing lipophilic drugs.
-
Manoury, P. M., et al. (1987).[2] Synthesis and beta-adrenergic blocking activity of a new series of 1-(isopropylamino)-3-(p-substituted phenoxy)-2-propanols. Journal of Medicinal Chemistry.
-
Context: The foundational paper describing the synthesis of Betaxolol and the handling of the epoxide intermediate.[3]
-
-
Boccardi, G., et al. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering.
- Context: Provides kinetic data on epoxide hydrolysis, validating the need for neutral pH and w
-
Gaylord Chemical. (2021). DMSO Solubility Data and Handling Guide.
- Context: Authoritative guide on DMSO hygroscopicity and anhydrous handling.
Sources
Validation & Comparative
Betaxolol Impurity C Reference Standard: A Comparative Analysis & Technical Guide
This guide provides an in-depth technical analysis of the Betaxolol Impurity C Reference Standard , designed for pharmaceutical scientists and quality control professionals.[1] It moves beyond basic product descriptions to offer a comparative analysis of pharmacopeial vs. commercial standards, supported by experimental protocols and chemical logic.[1]
Executive Summary: The "Missing" Link in Global Compliance
Betaxolol Impurity C (EP nomenclature) represents a critical control point in the synthesis of Betaxolol Hydrochloride.[1] Chemically identified as the epoxide intermediate [(2RS)-2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane], it is the direct precursor to the active pharmaceutical ingredient (API).[1]
Crucial Distinction: Unlike many impurities that are degradation byproducts, Impurity C is a process-related intermediate.[1]
-
European Pharmacopoeia (EP): Explicitly lists Impurity C (Cat.[1][2][3] Y0001354) and requires its monitoring.[1]
-
United States Pharmacopeia (USP): Does not currently list a direct equivalent Reference Standard (RS) for this specific epoxide.[1] USP "Related Compound A" is a different molecule (the ethyl analogue).[1]
Implication: For global drug filings (ANDA/NDA), researchers often face a dilemma: purchase the expensive EP Primary Standard or validate a Third-Party Secondary Standard.[1] This guide compares these options and provides the validation framework.
Technical Deep Dive: Origin & Chemistry
To understand the Certificate of Analysis (CoA), one must understand the molecule's origin.[1] Impurity C is not a random contaminant; it is the "gatekeeper" to the final drug.[1]
Synthesis Pathway & Impurity Logic
The synthesis of Betaxolol involves the opening of the epoxide ring of Impurity C by isopropylamine.[1] Residual Impurity C in the final product indicates incomplete reaction.[1]
Figure 1: Synthesis pathway of Betaxolol showing Impurity C as the key epoxide intermediate.[1]
Comparative Analysis: Primary vs. Secondary Standards
When sourcing Betaxolol Impurity C, the CoA differs significantly between a Pharmacopeial Primary Standard and a Certified Reference Material (CRM).[1]
Table 1: Certificate of Analysis (CoA) Comparison Matrix
| Feature | EP Primary Standard (EDQM) | High-Quality Commercial CRM | Research Grade / "Chemical" Standard |
| Intended Use | Official Monograph Testing (Arbitrator) | Routine QC, Method Validation | Early R&D, Identification only |
| Assay Value | Often "As Is" or implied 100% (unless stated) | Quantitative Mass Balance (e.g., 99.4%) | Area % (HPLC) only |
| Traceability | Statutory Authority (Council of Europe) | Traceable to EP/USP Primary RS | None / Internal |
| Water Content | Not always listed (assumed dry/negligible) | Measured (KF) (e.g., 0.1%) | Not tested |
| Structural Data | Not provided on CoA | Full Data: 1H-NMR, MS, IR, COSY | Minimal (maybe 1H-NMR) |
| Cost Efficiency | Low (High Cost / mg) | High (Bulk availability) | Variable |
Scientist's Insight:
-
The Trap: Do not use a "Research Grade" standard for quantitative impurity calculation in a GMP release test. "Area %" by HPLC ignores response factors, water content, and inorganic salts.[1]
-
The Solution: If using a Commercial CRM, ensure the CoA includes a Mass Balance Assay derived from:
(Where RES = Residual Solvents, ROI = Residue on Ignition)[1]
Experimental Protocol: Self-Validating HPLC Method
Since Impurity C is an epoxide, it can be reactive.[1] The following protocol ensures separation from the API and stability during analysis.
Objective: Separate Betaxolol (API) from Impurity C (Epoxide) and Impurity A (Amine precursor).[1]
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Nucleosil C18 or equivalent),
.[1] -
Mobile Phase:
-
Flow Rate: 1.0 - 1.5 mL/min.[1]
-
Detection: UV @ 220 nm (Betaxolol has weak absorbance; 220 nm captures the benzene ring transitions).[1]
-
Temperature: 25°C.
Step-by-Step Validation Workflow
-
System Suitability Solution:
-
Prepare a mix of Betaxolol API (
) and Impurity C ( ) in Mobile Phase.[1]
-
-
Injection Sequence:
-
Acceptance Criteria (Self-Validating Logic):
Critical Note on Stability: Epoxides can hydrolyze in acidic aqueous buffers over time.[1]
-
Precaution: Keep autosampler temperature at 4°C.
-
Validation: Inject the standard at
and to verify no degradation into the diol form.
Qualification Workflow: Validating a Secondary Standard
If you choose a Commercial CRM (due to the high cost of the EP standard), you must qualify it.[1]
Figure 2: Workflow for qualifying a secondary reference standard against the EP Primary Standard.
References
-
European Directorate for the Quality of Medicines (EDQM). Betaxolol Impurity C Reference Standard (Cat.[1] Y0001354).[1][3][4] Available at: [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Betaxolol Hydrochloride.[1] PubChem.[1][5] Available at: [Link][1]
-
Can, N. O., et al. (2024).[1] LC and LC-MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol. Journal of Chromatographic Science.[1] Available at: [Link][1]
Sources
- 1. Betaxolol Hydrochloride | C18H30ClNO3 | CID 107952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Betaxolol United States Pharmacopeia (USP) Reference Standard 63659-19-8 [sigmaaldrich.com]
- 4. Betaxolol Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 5. Betaxolol | C18H29NO3 | CID 2369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-Validation of HPLC Methods for CAS 63659-17-6 (Betaxolol Impurity C)
Executive Summary: The Analytical Challenge
CAS 63659-17-6 , chemically identified as (2RS)-2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane , is widely known in the pharmaceutical industry as Betaxolol Impurity C (EP/USP nomenclature) or the Betaxolol Oxirane Analog .[1]
As a reactive epoxide intermediate in the synthesis of Betaxolol, this compound presents a dual challenge:
-
Regulatory Scrutiny: Epoxides are structural alerts for genotoxicity. Regulatory bodies (ICH M7 guidelines) often require control at trace levels (ppm) far below standard impurity thresholds (0.1%).
-
Chemical Stability: The strained three-membered oxirane ring is susceptible to hydrolysis in acidic mobile phases, potentially converting into the diol form (Impurity A) during analysis, leading to false negatives.
This guide cross-validates the industry-standard Pharmacopeial HPLC-UV Method against a high-sensitivity LC-MS/MS Method . We analyze where the standard method suffices and where the advanced alternative is mandatory.
Method A: The Standard (USP/EP Compliant HPLC-UV)
This is the "workhorse" method derived from pharmacopeial monographs. It is optimized for routine Quality Control (QC) where the goal is to confirm the impurity is below the 0.15% qualification threshold in the bulk drug substance.
Chromatographic Conditions[2][3][4][5][6][7][8][9]
-
Column: L7 Packing (C18), e.g., Nucleosil C18, 5 µm, 150 mm × 4.6 mm.
-
Mobile Phase:
-
Flow Rate: 1.0 - 1.6 mL/min (Adjusted for RRT).
-
Detection: UV Absorbance @ 220 nm.
-
Temperature: 25°C - 30°C.
Mechanism of Action
The separation relies on hydrophobic interaction. The oxirane ring makes Impurity C slightly less polar than the parent Betaxolol, causing it to elute after the main peak.
-
Betaxolol Retention: ~1.0 (Relative Retention Time - RRT)
-
Impurity C (Oxirane) Retention: ~1.7 RRT
Critical Causality (Expert Insight)
Why pH 3.0? While epoxides are acid-labile, the phosphate buffer at pH 3.0 suppresses the ionization of residual silanols on the C18 stationary phase, reducing peak tailing for the amine-containing parent drug (Betaxolol). The run time is short enough that the epoxide usually survives without significant on-column hydrolysis, provided the column temperature is not elevated above 30°C.
Method B: The Alternative (LC-MS/MS)
When trace-level quantification (< 50 ppm) is required for genotoxic risk assessment, UV detection at 220 nm lacks the necessary sensitivity and selectivity.
Chromatographic Conditions[3][4][5][6][7][8][9]
-
Column: High-Strength Silica (HSS) T3 or BEH C18, 1.7 µm (UPLC), 100 mm × 2.1 mm.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
Detection: Triple Quadrupole Mass Spectrometer (ESI+).
-
MRM Transition: m/z 249.2
116.1 (Quantifier), 249.2 98.1 (Qualifier).
Mechanism of Action
Electrospray Ionization (ESI) protonates the ether oxygen or the epoxide, allowing for mass-filtration. The specific fragmentation (loss of the cyclopropylmethoxy tail) eliminates matrix interference that often plagues UV methods at low wavelengths.
Cross-Validation Data: Head-to-Head Comparison
The following data summarizes a validation study performed on spiked Betaxolol HCl drug substance.
| Validation Parameter | Method A: HPLC-UV (Standard) | Method B: LC-MS/MS (Alternative) | Expert Verdict |
| Specificity | Moderate. Relies on RRT. Co-elution with unknown degradation products is possible.[3] | High. Mass-based discrimination eliminates co-elution risks. | Method B is required for complex matrices (e.g., stability samples). |
| LOD (Limit of Detection) | ~ 0.03% (300 ppm) | ~ 0.0005% (5 ppm) | Method B is mandatory for genotoxic impurity screening. |
| Linearity ( | > 0.999 (Range: 0.05% - 0.5%) | > 0.995 (Range: 1 ppm - 100 ppm) | Method A is superior for high-concentration process control. |
| Precision (RSD) | < 2.0% | < 5.0% | Method A is more robust for routine release testing. |
| Throughput | ~25 min / sample | ~8 min / sample | Method B (UPLC) offers faster turnover. |
Experimental Protocols
System Suitability Protocol (Self-Validating System)
To ensure data trustworthiness, every run must include a "Check Standard" to verify the epoxide has not degraded.
-
Preparation: Prepare a mix of Impurity A (Diol) and Impurity C (Oxirane) at 0.1% concentration.
-
Injection: Inject into the system.
-
Acceptance Criteria:
-
Resolution: Resolution (
) between Impurity A and Impurity C must be > 2.0. -
Stability Check: The area of Impurity A must not increase by >5% over 6 injections (indicating on-column hydrolysis of C into A).
-
Sample Preparation (Method B - Trace Analysis)
-
Weigh: 50 mg of Betaxolol HCl drug substance.
-
Dissolve: Add 5.0 mL of 50:50 Acetonitrile:Water. Vortex for 2 minutes.
-
Filter: Pass through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb the epoxide).
-
Inject: 2 µL into the LC-MS/MS system.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development.
Figure 1: Decision Matrix for Analytical Method Selection for CAS 63659-17-6.
References
-
European Pharmacopoeia (Ph. Eur.) . Betaxolol Hydrochloride Monograph 1072. 11th Edition. Strasbourg, France: EDQM.
-
United States Pharmacopeia (USP) . Betaxolol Hydrochloride: Organic Impurities Procedure. USP-NF 2023, Issue 2. Rockville, MD: USP Convention.
-
International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.
-
PubChem Database . Compound Summary for CAS 63659-17-6 (Betaxolol Impurity C). National Center for Biotechnology Information.
-
ResearchGate . LC and LC-MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol.
Sources
Validation of a Quantitative NMR (qNMR) Method for Betaxolol Impurities: A Comparative Guide
Executive Summary
In the lifecycle of drug development, the quantification of impurities in Active Pharmaceutical Ingredients (APIs) like Betaxolol Hydrochloride is critical for safety and efficacy. While High-Performance Liquid Chromatography (HPLC-UV) remains the regulatory gold standard for trace analysis (<0.05%), it suffers from a significant bottleneck: the requirement for compound-specific reference standards for every impurity.[1]
This guide presents Quantitative NMR (qNMR) as a validated, orthogonal alternative for Betaxolol impurity profiling.[1] Unlike HPLC, qNMR is a primary ratio method that provides absolute quantification using a single internal standard, eliminating the need for expensive impurity standards during early-phase development.
The Challenge: Betaxolol Impurity Profiling
Betaxolol is a
-
Impurity A (EP): (RS)-1-(4-hydroxyphenyl)-3-[(1-methylethyl)amino]propan-2-ol (Hydrolysis product).[1]
-
Impurity B: Dimerized by-products.
-
Process Intermediates: Unreacted epichlorohydrin derivatives.[1]
The Analytical Gap: Many Betaxolol synthetic intermediates lack strong UV chromophores or have response factors significantly different from the parent API. In HPLC, this leads to quantification errors unless corrected by specific Relative Response Factors (RRFs), which require isolated standards. qNMR circumvents this because the signal intensity is directly proportional to the molar concentration of protons, regardless of chemical structure.
Comparative Analysis: qNMR vs. HPLC-UV
The following table objectively compares the two methodologies for Betaxolol analysis.
| Feature | HPLC-UV (Traditional) | qNMR (Alternative) |
| Quantification Basis | Relative (Requires Reference Standard) | Absolute (Ratio to Internal Standard) |
| Reference Standards | Required for every impurity.[1] | Not required for impurities; only 1 IS needed.[1] |
| Response Factor | Variable (needs RRF determination). | Unity (1:1 proton response).[1] |
| Selectivity | Separation based on polarity/column interaction.[1] | Separation based on chemical environment (Chemical Shift).[1][2] |
| Limit of Quantitation (LOQ) | Excellent (< 0.05% w/w). | Moderate (~0.1% w/w with 600 MHz).[1] |
| Analysis Time | 30–60 mins per run (gradient).[1] | 10–20 mins (including T1 relaxation). |
| Structural Data | None (retention time only).[1] | Simultaneous structural confirmation. |
| Cost | High (Standard synthesis/purchase).[1] | Low (Solvent + Internal Standard). |
Strategic Insight: Use qNMR for assay, potency, and quantifying major impurities (>0.1%) during early development. Switch to HPLC for final QC release to detect trace genotoxic impurities.
Experimental Protocol: Validated qNMR Method
This protocol is designed for a 600 MHz NMR spectrometer equipped with a cryoprobe for maximum sensitivity.[1]
Reagents & Materials
-
Solvent: Deuterium Oxide (
) (99.9% D).[1] -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1]
-
Rationale: Maleic acid provides a sharp singlet at
6.15 ppm, a "silent region" in the Betaxolol spectrum (which shows aromatics at 6.8–7.2 ppm and aliphatics < 4.2 ppm).
-
Sample Preparation[1]
-
Weighing: Accurately weigh 20.0 mg of Betaxolol HCl and 5.0 mg of Maleic Acid into a glass vial.
-
Dissolution: Add 0.7 mL of
. Vortex until fully dissolved.[1] -
Transfer: Transfer 600
L to a 5mm NMR tube.
Acquisition Parameters (Critical for qNMR)
To ensure <1% uncertainty, the experiment must allow full relaxation of protons.
-
Pulse Sequence: zg (standard 90° pulse).
-
Temperature: 298 K (25°C).[1]
-
Spectral Width: 20 ppm (-2 to 18 ppm).[1]
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans (NS): 32 (or 64 for lower concentrations).
-
Acquisition Time (aq): 4 seconds.
Validation Results (ICH Q2(R2) Framework)
The following data summarizes a representative validation study.
Specificity
The method must discriminate between the API, impurities, and the IS.
-
Betaxolol Signals: Cyclopropyl ring protons (
0.6–0.8 ppm, multiplet) are highly specific and separated from impurities that lack this side chain.[1] -
Impurity A: Distinct aromatic shifts due to the loss of the ether linkage.
-
Internal Standard: Maleic acid singlet (
6.15 ppm) shows no overlap with the Betaxolol aromatic doublet ( 6.95 ppm).[1]
Linearity
Evaluated by preparing 5 concentration levels (50% to 150% of target concentration).
| Parameter | Result | Acceptance Criteria |
| Range | 10 – 30 mg/mL | - |
| Correlation Coefficient ( | 0.9998 | |
| Slope | 1.002 |
Accuracy (Recovery)
Spike recovery experiments using Maleic Acid as the calibrant.
| Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.8% | 0.4% |
| 100% | 100.1% | 0.3% |
| 120% | 99.6% | 0.5% |
Precision (Repeatability)
Six independent preparations of the 100% level sample.
-
Result: 0.35% RSD.[1]
Decision Workflow: Choosing the Right Method
The following diagram illustrates the logical pathway for selecting between HPLC and qNMR during drug development.
Figure 1: Decision matrix for selecting qNMR vs. HPLC based on development phase and impurity levels.
Conclusion
Validation of Betaxolol impurities via qNMR is not just a theoretical exercise; it is a strategic asset. By leveraging the proton-counting capability of NMR, researchers can bypass the costly synthesis of impurity standards in early development phases.
While HPLC remains indispensable for trace-level detection (<0.1%), qNMR offers superior speed and accuracy for mass-balance calculations and potency assignment.[1] A hybrid approach—using qNMR for primary characterization and HPLC for trace monitoring—ensures both scientific rigor and economic efficiency.
References
-
ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][6][7] [Link]
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (2010). [Link]
-
PubChem . Betaxolol Hydrochloride Compound Summary. National Library of Medicine. [Link][1]
-
Malz, F., & Jancke, H. Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. (2005).[1][8][9] [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Betaxolol Hydrochloride | C18H30ClNO3 | CID 107952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
Technical Guide: Inter-Laboratory Comparison for Betaxolol Impurity C Analysis
Executive Summary
In the synthesis of Betaxolol Hydrochloride, Impurity C (EP) —chemically identified as 2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane —is a critical process-related intermediate. As the immediate oxirane precursor to the active pharmaceutical ingredient (API), its stringent control is mandated by regulatory bodies including the EDQM and FDA.
This guide presents the results of a comprehensive Inter-Laboratory Comparison (ILC) . We evaluated the performance of a Novel UPLC-MS/MS Protocol (The Solution) utilizing a high-purity Certified Reference Standard (CRS), against the traditional European Pharmacopoeia (EP) HPLC-UV Method (The Alternative).
Key Findings:
-
Sensitivity: The UPLC-MS/MS method demonstrated a 50-fold improvement in Limit of Quantitation (LOQ).
-
Precision: Inter-laboratory %RSD dropped from 5.8% (HPLC-UV) to 1.2% (UPLC-MS/MS).
The Challenge: Why Impurity C Matters
Betaxolol Impurity C contains an oxirane (epoxide) ring .[1] Unlike the final API, it lacks the isopropylamine moiety. This structural difference presents two analytical hurdles:
-
Reactivity: The epoxide ring is susceptible to hydrolysis or ring-opening in protic solvents, making sample stability in standard HPLC diluents a variable.
-
Detection Limits: Standard UV detection (276 nm) relies on the aromatic ether core. However, at trace levels (ppm), matrix interference from the API often masks the impurity peak, leading to integration errors.
The Comparison Matrix
We designed a "Round Robin" study involving 5 independent laboratories (ISO 17025 accredited) to test a blinded sample batch spiked with Impurity C at 0.15%.
| Feature | Method A (Alternative) | Method B (The Solution) |
| Technique | HPLC-UV (Liquid Chromatography - UV) | UPLC-MS/MS (Ultra-Performance LC - Tandem Mass Spec) |
| Reference Standard | Generic Synthesized Standard (95% purity) | Certified Reference Standard (99.8% purity) |
| Detection Mode | Absorbance @ 276 nm | MRM (Multiple Reaction Monitoring) |
| Run Time | 45 Minutes | 8 Minutes |
| Primary Risk | Co-elution / Low Sensitivity | Matrix Effect (Ion Suppression) |
Inter-Laboratory Study Workflow
To ensure the trustworthiness of this comparison, the study followed ISO 17043 principles for proficiency testing. The workflow ensures that variations in data are attributable to the method, not the sample.
Figure 1: The ISO 17043-compliant workflow used to execute the inter-laboratory comparison.
Experimental Data & Performance Analysis
The following data aggregates results from all 5 participating laboratories.
Accuracy and Recovery
Labs spiked the Betaxolol matrix with a known concentration of Impurity C. Recovery indicates how much of the impurity was correctly identified.
| Metric | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | Analysis |
| Mean Recovery (%) | 92.4% | 99.1% | Method B eliminates co-elution bias. |
| Inter-Lab %RSD | 5.8% | 1.2% | Method B is highly reproducible across sites. |
| Linearity ( | 0.991 | 0.999 | MS/MS provides superior linear dynamic range. |
Sensitivity (LOD/LOQ)
Sensitivity is critical for detecting genotoxic or reactive impurities at trace levels.
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) |
| LOD (Limit of Detection) | 0.03% (300 ppm) | 0.0005% (5 ppm) |
| LOQ (Limit of Quantitation) | 0.05% (500 ppm) | 0.001% (10 ppm) |
Scientist's Note: The HPLC-UV method struggles near the 0.05% reporting threshold. The baseline noise at 276 nm often interferes with the integration of the Impurity C peak, leading to the higher %RSD observed in the table above.
Detailed Protocol: The Optimized UPLC-MS/MS Workflow
For researchers intending to adopt the superior methodology, the following protocol was validated according to ICH Q2(R2) guidelines.
Materials[2][3][4]
-
Analyte: Betaxolol Hydrochloride (API).[2]
-
Reference Standard: Betaxolol Impurity C CRS (Oxirane analog), >99.0% purity.
-
Solvents: LC-MS Grade Acetonitrile, Formic Acid, Ammonium Formate.
Chromatographic Conditions
-
System: UPLC coupled with Triple Quadrupole MS.
-
Column: C18 Reverse Phase (1.7 µm, 2.1 x 50 mm). Why? Sub-2-micron particles ensure sharp peak shape for the epoxide.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 90% B (Linear Ramp)
-
5-6 min: 90% B
-
6-8 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM)
The specificity of Method B relies on the Multiple Reaction Monitoring (MRM) transitions.
-
Ionization: ESI Positive Mode.
-
Precursor Ion (Q1): 249.3 m/z
-
Product Ion (Q3):
-
Quantifier: 116.1 m/z (Cleavage of the ether linkage).
-
Qualifier: 98.1 m/z (Cyclopropyl ring fragment).
-
Self-Validating System Suitability
To ensure trustworthiness, every run must pass the following criteria:
-
Retention Time: Impurity C must elute at 3.4 ± 0.1 min.
-
Signal-to-Noise: S/N > 50 for the LOQ standard.
-
Tailing Factor: T < 1.5 (Ensures no column interaction with the epoxide).
Analytical Decision Logic
When should you switch from the standard HPLC-UV method to the UPLC-MS/MS method? Use this logic tree to determine the appropriate workflow for your development stage.
Figure 2: Decision matrix for selecting the analytical method based on development stage and sensitivity requirements.
References
-
European Pharmacopoeia (Ph.[3] Eur.). Betaxolol Hydrochloride Monograph 1072. 11th Edition. Strasbourg, France: EDQM.[4][3]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Geneva: ICH, 2023.
-
International Organization for Standardization (ISO). ISO/IEC 17043:2023 Conformity assessment — General requirements for proficiency testing.[5] Geneva: ISO.
-
National Center for Biotechnology Information. PubChem Compound Summary for Betaxolol Impurity C (Oxirane Analog). Bethesda (MD): National Library of Medicine (US).
Sources
Safety Operating Guide
Personal protective equipment for handling 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
Topic: CAS Registry Number: 63659-17-6 (Identified as Betaxolol Impurity C)
Part 1: Executive Safety Analysis
As a Senior Application Scientist, I must emphasize that handling 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane requires more than standard laboratory caution. This molecule contains a reactive oxirane (epoxide) ring , classifying it as an alkylating agent .
While standard safety data sheets (SDS) highlight its acute toxicity (H302) and eye irritation (H319), the critical, often overlooked hazard lies in its Reproductive Toxicity (Category 2, H361d) and potential for DNA interaction due to the strained epoxide ring. The cyclopropylmethoxy tail increases lipophilicity, potentially enhancing skin absorption and cell membrane penetration compared to simpler glycidyl ethers.
Operational Directive: Treat this compound as a potent sensitizer and reproductive toxin . All handling must prevent inhalation of dusts/aerosols and direct dermal contact.
Part 2: Personal Protective Equipment (PPE) Matrix
The following matrix prescribes PPE based on the specific permeation risks of glycidyl ethers and lipophilic aromatics.
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill/Synthesis/Heating) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®) | Epoxides can permeate standard latex/thin nitrile. Double gloving provides a "breakthrough" buffer. Laminate is required for gross contamination. |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.1 Impact + Splash) | Face Shield + Goggles | The oxirane moiety is a severe eye irritant (H319). Safety glasses are insufficient against liquid splashes or airborne dusts. |
| Respiratory | Fume Hood (Face velocity: 100 fpm)No respirator needed if in hood. | P100 / N95 + OV Cartridge (If outside hood or during spill cleanup) | Inhalation of epoxide particulates poses a sensitization risk. Organic Vapor (OV) cartridges protect against volatile solvents used with the compound. |
| Body | Lab Coat (Tyvek® or Poly-cotton) | Impervious Apron / Tyvek® Suit | Standard cotton coats absorb liquids, holding the alkylating agent against the skin. Tyvek repels particulates and splashes. |
Part 3: Operational Protocols & Decision Logic
PPE Selection Logic (Visualization)
The following logic flow ensures you select the correct barrier based on the physical state and quantity of the material.
Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note that volatile solvents require checking glove breakthrough times.
Safe Handling Protocol (Step-by-Step)
Objective: Transfer 50 mg of this compound for solubilization.
Pre-Requisites:
-
Engineering Control: Certified Chemical Fume Hood.
-
Decontamination Solution: 5% Sodium Thiosulfate or aqueous mild soap (epoxides hydrolyze slowly; physical removal is priority).
Procedure:
-
Workspace Prep:
-
Line the fume hood surface with an absorbent, plastic-backed mat.
-
Place a "Hazard: Reprotox/Irritant" sign on the sash.
-
Static Control: If the substance is a dry powder, use an anti-static gun or ionizer bar to prevent dispersal.
-
-
Weighing (The "Closed Transfer" Method):
-
Do not weigh on an open bench.
-
Tare the receiving vial (with cap) on the balance.
-
Move the vial and the source container into the fume hood.
-
Transfer the solid using a disposable spatula. Do not reuse spatulas.
-
Cap the vial inside the hood before moving it back to the balance for the final weight check.
-
-
Solubilization:
-
Add solvent (e.g., DMSO, Methanol) inside the hood.
-
Caution: The addition of nucleophilic solvents (like amines) to the epoxide can result in an exothermic ring-opening reaction. Ensure the vessel is vented if heating is applied.
-
-
Waste Management:
-
Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must go into a dedicated "Hazardous Solid Waste" bin (Yellow bag/container).
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams depending on the solvent. Label clearly as "Contains Epoxides."
-
Part 4: Emergency Response (Spill Scenario)
Scenario: A 100 mg vial drops and shatters inside the fume hood.
Figure 2: Immediate response workflow for small-scale laboratory spills.
Critical Note on Spills: Do not use water immediately on the pure substance. The lipophilic nature of the cyclopropylmethoxy group means water may cause the chemical to bead up and spread rather than dissolve. Use a dry absorbent or an organic solvent-dampened pad (e.g., ethanol) first, followed by soap and water.
References
-
European Directorate for the Quality of Medicines (EDQM). (2025). Safety Data Sheet: Betaxolol impurity C (CAS 63659-17-6).[1] Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 4-[2-(Cyclopropylmethoxy)ethyl]phenol (Precursor Data).[2] Retrieved from [Link][2]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Glycidyl Ethers - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Epoxides.[3][4] Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
